molecular formula C15H11ClF3NO B611275 TED-347

TED-347

Cat. No.: B611275
M. Wt: 313.70 g/mol
InChI Key: JPVDFGYNLUBCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Novel covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells,  blocking iTEAD transcriptional activity and inhibiting glioblastoma cell viability>TED-347 is a covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells which blocks iTEAD transcriptional activity and inhibits glioblastoma cell viability.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVDFGYNLUBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Covalent Inhibition of YAP-TEAD Protein-Protein Interaction by TED-347: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway effector, Yes-associated protein (YAP), and its transcriptional partners, the TEA domain (TEAD) transcription factors, represent a critical nexus in the regulation of cell proliferation, apoptosis, and organ size. Dysregulation of the YAP-TEAD interaction is a key driver in the initiation and progression of various cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. We will delve into its mechanism of action, present key quantitative data, and provide detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers actively engaged in the study of the Hippo pathway and the development of novel anticancer therapeutics.

Introduction: The YAP-TEAD Axis as a Therapeutic Target

The Hippo signaling pathway is a crucial regulator of tissue homeostasis.[1] When the pathway is active, YAP is phosphorylated and sequestered in the cytoplasm, preventing it from acting as a transcriptional co-activator.[1] However, in many cancer types, the Hippo pathway is inactivated, leading to the dephosphorylation and nuclear translocation of YAP.[2] In the nucleus, YAP binds to TEAD transcription factors, driving the expression of a suite of genes that promote cell proliferation and inhibit apoptosis, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).[3][4]

The interaction between YAP and TEAD is a large, flat protein-protein interface, which has traditionally been challenging to target with small molecules.[5] this compound represents a significant advancement in this field, employing a covalent mechanism to achieve potent and sustained inhibition of this critical oncogenic interaction.[3]

This compound: Mechanism of Covalent Inhibition

This compound is an allosteric inhibitor that functions by covalently modifying a conserved cysteine residue (Cys-367 in TEAD4) located within a central lipid-binding pocket of the TEAD protein.[3][6] This covalent modification induces a conformational change in TEAD that disrupts its interaction with YAP, thereby abrogating downstream transcriptional activity.[3] The irreversible nature of this covalent bond leads to a prolonged duration of action, a desirable characteristic for a therapeutic agent.[3]

Signaling Pathway Diagram

YAP_TEAD_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates MOB1 MOB1 LATS1_2->MOB1 activates YAP YAP LATS1_2->YAP phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_p p-YAP YAP_p->YAP dephosphorylation 14_3_3 14-3-3 YAP_p->14_3_3 binds to YAP_n YAP YAP->YAP_n translocates to 14_3_3->YAP_p sequesters TEAD TEAD YAP_n->TEAD binds to YAP_TEAD YAP-TEAD Complex YAP_n->YAP_TEAD TEAD->YAP_TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes activates transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Target_Genes->Cell Proliferation\n& Survival TED_347 This compound TED_347->TEAD covalently modifies (Cys-367)

Figure 1: The Hippo-YAP-TEAD signaling pathway and the mechanism of action of this compound.

Quantitative Data for this compound

The efficacy and potency of this compound have been characterized through various biochemical and cellular assays. A summary of the key quantitative data is presented below for easy comparison.

ParameterValueAssayTargetReference
EC50 5.9 µMCell-free Protein-Protein InteractionTEAD4-Yap1[3][6]
Ki 10.3 µMCovalent Bonding KineticsTEAD4 (Cys-367)[3][6]
Maximum Rate of Inactivation (kinact) 0.038 h-1Time-Dependent InhibitionTEAD4[3][6]
t1/2∞ 18.2 hoursTime-Dependent InhibitionTEAD4[3]
Cell Viability Inhibition (GBM43) Concentration-dependentCell-based AssayGlioblastoma cells[3][6]
CTGF Transcript Reduction Significant at 10 µM (48h)qRT-PCRGBM43 cells[6]
TEAD Reporter Activity Reduction 0.5-100 µM (24h)Luciferase Reporter AssayTransfected cells[6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to quantify the disruption of the YAP-TEAD protein-protein interaction in a cell-free system.

Materials:

  • Purified, tagged TEAD protein (e.g., GST-TEAD)

  • Purified, tagged YAP protein fragment (e.g., His-YAP)

  • TR-FRET Donor Fluorophore-conjugated antibody (e.g., Anti-GST-Terbium)

  • TR-FRET Acceptor Fluorophore-conjugated antibody (e.g., Anti-His-d2)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound stock solution in DMSO

  • 384-well low-volume microplates

Protocol:

  • Prepare a dilution series of this compound in assay buffer.

  • In a 384-well plate, add TEAD protein to a final concentration of 10 nM.

  • Add the this compound dilutions to the wells. Include a DMSO-only control.

  • Incubate for 30 minutes at room temperature.

  • Add YAP protein fragment to a final concentration of 20 nM.

  • Add the donor and acceptor antibodies according to the manufacturer's recommendations.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, with excitation at 340 nm and emission at 620 nm (donor) and 665 nm (acceptor).

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against the concentration of this compound to determine the EC50.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to demonstrate the disruption of the YAP-TEAD interaction within a cellular context.

Materials:

  • GBM43 or HEK-293T cells

  • Plasmids encoding tagged YAP (e.g., FLAG-YAP) and tagged TEAD (e.g., Myc-TEAD)

  • Transfection reagent

  • Cell lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors

  • Wash buffer: Cell lysis buffer with 500 mM NaCl

  • Antibody against one of the tags (e.g., anti-FLAG M2 affinity gel)

  • Elution buffer: SDS-PAGE sample buffer

  • Antibodies for Western blotting (e.g., anti-Myc and anti-FLAG)

Protocol:

  • Co-transfect cells with FLAG-YAP and Myc-TEAD plasmids.

  • 24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or DMSO for 48 hours.[6]

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with anti-FLAG affinity gel overnight at 4°C with gentle rotation.

  • Wash the beads three times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using anti-Myc and anti-FLAG antibodies to detect co-precipitated Myc-TEAD and immunoprecipitated FLAG-YAP, respectively.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of the YAP-TEAD complex.

Materials:

  • HEK-293 or GBM43 cells

  • A luciferase reporter plasmid containing TEAD-responsive elements (e.g., pGL3.1 with the CTGF promoter).[7]

  • A control plasmid for normalization (e.g., a plasmid encoding Renilla luciferase).[7]

  • Plasmids expressing Yap1 and TEAD4.[7]

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Plate cells in a 96-well plate.[7]

  • After 24 hours, co-transfect the cells with the TEAD-responsive luciferase reporter, the Renilla control plasmid, and the Yap1 and TEAD4 expression plasmids.[7]

  • 48 hours post-transfection, treat the cells with a dilution series of this compound for another 48 hours.[7]

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of TEAD transcriptional activity.

Experimental and Logical Workflows

The characterization of a covalent inhibitor like this compound follows a logical progression from biochemical validation to cellular and in vivo efficacy studies.

Experimental Workflow for Covalent Inhibitor Characterization

Covalent_Inhibitor_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation TR_FRET TR-FRET Assay (EC50 Determination) Kinetics Kinetic Assays (Ki, kinact) TR_FRET->Kinetics Co_IP Co-Immunoprecipitation (Target Engagement) TR_FRET->Co_IP Mass_Spec Mass Spectrometry (Covalent Adduct Confirmation) Kinetics->Mass_Spec Reporter_Assay Luciferase Reporter Assay (Transcriptional Inhibition) Co_IP->Reporter_Assay Cell_Viability Cell Viability Assays (Functional Outcome) Reporter_Assay->Cell_Viability Xenograft Xenograft Models (Anti-tumor Efficacy) Cell_Viability->Xenograft PD Pharmacodynamics (Target Modulation in vivo) Xenograft->PD

Figure 2: A typical experimental workflow for characterizing a covalent inhibitor of the YAP-TEAD interaction.

Conclusion

This compound is a valuable tool for dissecting the biological roles of the YAP-TEAD signaling axis and serves as a promising lead compound for the development of novel cancer therapeutics. Its covalent mechanism of action provides a robust and sustained inhibition of this critical oncogenic pathway. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the YAP-TEAD interaction and to aid in the discovery and characterization of the next generation of covalent inhibitors.

References

An In-Depth Technical Guide to the Allosteric Inhibition of TEAD by TED-347

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical, evolutionarily conserved network that governs organ size, tissue homeostasis, and cell fate by regulating cell proliferation and apoptosis.[1][2][3] Dysregulation of this pathway is a key driver in the development and progression of various cancers.[4][5] The terminal effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. When the Hippo kinase cascade is inactive ("Hippo-off" state), unphosphorylated YAP/TAZ translocates to the nucleus, where it binds to the TEA Domain (TEAD) family of transcription factors (TEAD1-4).[2][5] This interaction is the final and essential step for activating a potent oncogenic transcriptional program.

The YAP-TEAD protein-protein interaction (PPI) represents a compelling therapeutic target. Disrupting this complex can neutralize the oncogenic output of a hyperactive Hippo pathway. TED-347 has emerged as a key chemical probe for studying this interaction. It is a potent, irreversible, and covalent allosteric inhibitor that prevents the formation of the functional YAP-TEAD complex.[6][7][8] This guide provides a comprehensive technical overview of the mechanism of this compound, its quantitative characteristics, and the detailed experimental protocols used for its validation.

The Hippo-YAP-TEAD Signaling Pathway

The activity of the Hippo pathway is fundamentally a molecular switch.

  • Hippo "On" State (Tumor Suppressive): In response to signals like high cell density, the core kinase cascade (MST1/2 and LATS1/2) becomes active. LATS1/2 phosphorylates YAP, creating a binding site for 14-3-3 proteins, which sequester YAP in the cytoplasm for degradation.[2][4] This prevents YAP from entering the nucleus, and TEAD-dependent gene transcription is suppressed.

  • Hippo "Off" State (Oncogenic): When upstream signals are absent, the kinase cascade is inactive. YAP remains unphosphorylated, translocates into the nucleus, and binds to TEAD transcription factors.[2][5] The resulting YAP-TEAD complex recruits other co-activators to drive the expression of genes that promote cell proliferation and inhibit apoptosis, such as CTGF and CYR61.

Hippo_Pathway Hippo Signaling Pathway States cluster_on Hippo 'ON' State (Tumor Suppressive) cluster_off Hippo 'OFF' State (Oncogenic) MST1_2_on MST1/2 (Active) LATS1_2_on LATS1/2 (Active) MST1_2_on->LATS1_2_on P YAP_p p-YAP LATS1_2_on->YAP_p P YAP_cyto Cytoplasmic Sequestration (14-3-3 Binding & Degradation) YAP_p->YAP_cyto Genes_off Target Genes OFF YAP_cyto->Genes_off No Activation TEAD_off TEAD TEAD_off->Genes_off MST1_2_off MST1/2 (Inactive) LATS1_2_off LATS1/2 (Inactive) MST1_2_off->LATS1_2_off No P YAP_off YAP LATS1_2_off->YAP_off No P YAP_nuc Nuclear Translocation YAP_off->YAP_nuc YAP_TEAD YAP-TEAD Complex YAP_nuc->YAP_TEAD TEAD_on TEAD TEAD_on->YAP_TEAD Genes_on Target Genes ON (e.g., CTGF, CYR61) YAP_TEAD->Genes_on Transcription TED347_Mechanism Mechanism of this compound Allosteric Inhibition cluster_native Native State: YAP-TEAD Interaction cluster_inhibited Inhibited State: this compound Action TEAD_native TEAD (Palmitate Pocket Open) YAP_TEAD_complex Functional YAP-TEAD Complex TEAD_native->YAP_TEAD_complex Binds at Interface 2/3 TEAD_inhibited TEAD (Conformationally Altered) TEAD_native->TEAD_inhibited Allosteric Change YAP YAP YAP->YAP_TEAD_complex TED347 This compound TED347->TEAD_native Covalently binds Cys367 in Palmitate Pocket No_Binding No Interaction TEAD_inhibited->No_Binding YAP_blocked YAP YAP_blocked->No_Binding TR_FRET_Workflow TR-FRET Assay Workflow cluster_control No Inhibitor (Control) cluster_inhibitor With this compound TEAD_Eu His-TEAD + Anti-His-Eu³⁺ (Donor) Interaction Interaction TEAD_Eu->Interaction YAP_APC Biotin-YAP + SA-APC (Acceptor) YAP_APC->Interaction FRET High TR-FRET Signal Interaction->FRET Proximity TEAD_Eu_i His-TEAD + Anti-His-Eu³⁺ No_Interaction No Interaction TEAD_Eu_i->No_Interaction YAP_APC_i Biotin-YAP + SA-APC YAP_APC_i->No_Interaction TED347 This compound TED347->TEAD_Eu_i No_FRET Low TR-FRET Signal No_Interaction->No_FRET Separation FP_Workflow Fluorescence Polarization (FP) Assay Workflow cluster_free Free Tracer cluster_bound Tracer Bound to TEAD Tracer_Free Fluorescent YAP Peptide Light_Out_Free Depolarized Emission Tracer_Free->Light_Out_Free Fast Tumbling Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Result_Free Low FP Signal Light_Out_Free->Result_Free Tracer_Bound Fluorescent YAP Peptide TEAD TEAD Protein Tracer_Bound->TEAD Light_Out_Bound Polarized Emission Tracer_Bound->Light_Out_Bound Slow Tumbling Light_In_Bound Polarized Excitation Light Light_In_Bound->Tracer_Bound Result_Bound High FP Signal Light_Out_Bound->Result_Bound Reporter_Assay_Workflow Cellular Reporter Assay Workflow start Plate Cells (e.g., HEK-293) transfect Transfect with: - TEAD-Luciferase Reporter - Renilla (Control) start->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with this compound or Vehicle (DMSO) incubate1->treat incubate2 Incubate 24-48h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Analyze Data: (Firefly / Renilla Ratio) measure->analyze CoIP_Workflow Co-Immunoprecipitation Workflow start Transfect Cells with FLAG-YAP & Myc-TEAD treat Treat with this compound or Vehicle start->treat lyse Prepare Cell Lysate treat->lyse ip Immunoprecipitate (IP) with anti-FLAG Antibody + Protein A/G Beads lyse->ip wash Wash Beads to Remove Non-specific Binders ip->wash elute Elute Bound Proteins wash->elute analyze Analyze by SDS-PAGE & Western Blot elute->analyze blot Blot with: - anti-Myc (to detect TEAD) - anti-FLAG (to detect YAP) analyze->blot end Compare Myc-TEAD signal between treatments blot->end

References

The Disruption of TEAD Transcriptional Activity by TED-347: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effects of TED-347, a potent and irreversible covalent inhibitor of the TEAD family of transcription factors. The information presented herein is intended to support research and development efforts targeting the Hippo signaling pathway, a critical regulator of tissue growth and tumorigenesis.

Introduction to the Hippo Pathway and TEAD Transcription Factors

The Hippo signaling pathway is a conserved signaling cascade that plays a crucial role in the regulation of organ size, cell proliferation, and apoptosis.[1] Dysregulation of this pathway is implicated in the development and progression of various cancers.[1] The primary downstream effectors of the Hippo pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.[2][3] The interaction between YAP/TAZ and TEAD is therefore a critical node for therapeutic intervention in cancers characterized by Hippo pathway dysregulation.

This compound: A Covalent Inhibitor of the YAP-TEAD Interaction

This compound is a small molecule that acts as a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[4][5] Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue (Cys-367 in TEAD4) located within the central lipid-binding pocket of TEAD proteins.[4][5] This covalent modification allosterically disrupts the binding of YAP, thereby inhibiting TEAD-dependent transcriptional activity.[4]

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for this compound.

Hippo_Pathway Hippo Signaling Pathway and this compound Mechanism of Action cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 GPCRs GPCRs LATS1_2 LATS1/2 GPCRs->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 binds Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation 14-3-3->YAP_TAZ_p sequesters TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TED_347 This compound TED_347->TEAD covalently binds & allosterically inhibits

Figure 1: The Hippo Signaling Pathway and this compound's point of intervention.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters defining the activity of this compound.

Table 1: In Vitro Potency of this compound

ParameterValueTargetAssay
EC50 5.9 µMTEAD4-Yap1 InteractionCell-free protein-protein interaction assay
Ki 10.3 µMTEAD4 (Cys-367)Covalent binding kinetics
kinact 0.038 h-1TEAD4Inactivation rate
t1/2∞ 18.2 hTEAD4Half-life of inactivation

Data sourced from[4][5]

Table 2: Cellular Activity of this compound

ActivityCell LineEffect
Inhibition of Cell Viability GBM43 (Glioblastoma)Inhibition of viability by 30% at 10 µM
Disruption of YAP-TEAD Interaction HEK293TSignificant loss of co-immunoprecipitation of Myc-TEAD4 and FLAG-Yap1 at 5 µM
Inhibition of TEAD Reporter Activity HEK293 or GBM43Dose-dependent reduction in reporter activity (0.5-100 µM)
Downregulation of Target Gene Expression GBM43Significant reduction in CTGF transcript levels at 10 µM

Data sourced from[5][6]

Comparison with Other Covalent TEAD Inhibitors

This compound is one of several covalent inhibitors that target the TEAD palmitate-binding pocket. A comparison with other notable covalent inhibitors provides context for its potency and mechanism.

Table 3: Comparative Potency of Covalent TEAD Inhibitors

InhibitorTargetIC50 (TEAD Transcriptional Activity)Mechanism of Covalent Modification
This compound Pan-TEADNot explicitly reported in a comparative assayChloromethyl ketone warhead
K-975 Pan-TEAD~70% inhibition at 10 µM in a reporter assay[7]Acrylamide warhead
DC-TEADin02 Pan-TEAD197 nM (TEAD autopalmitoylation)[8]Vinyl sulfonamide warhead
MYF-03-69 Pan-TEAD56 nM[9][10]Acrylamide warhead

Data sourced from[7][8][9][10][11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TEAD transcriptional activity.

TEAD Luciferase Reporter Assay

This assay quantifies the transcriptional activity of TEAD in response to inhibitors.

Protocol:

  • Cell Seeding: Seed HEK293T or other suitable cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing tandem GTIIC TEAD-binding sites) and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of TEAD activity relative to the vehicle-treated control.

TEAD-YAP Co-Immunoprecipitation

This technique is used to assess the effect of this compound on the interaction between TEAD and YAP in a cellular context.

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with expression plasmids for epitope-tagged TEAD (e.g., Myc-TEAD4) and YAP (e.g., FLAG-YAP1).

  • Inhibitor Treatment: 24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or vehicle control for the desired time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable immunoprecipitation buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G agarose/magnetic beads.

    • Incubate the pre-cleared lysates with an anti-FLAG antibody (or anti-Myc, depending on the desired pulldown) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with anti-Myc and anti-FLAG antibodies to detect the co-immunoprecipitated proteins.

Cell Viability Assay (MTT/MTS)

This assay measures the effect of this compound on the viability of cancer cells.

Protocol:

  • Cell Seeding: Seed glioblastoma cells (e.g., GBM43) in a 96-well plate at an appropriate density.

  • Inhibitor Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO for MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression

This method is used to quantify the change in the mRNA levels of the TEAD target gene, CTGF.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells (e.g., GBM43) with this compound (e.g., 10 µM) or vehicle for 24-48 hours. Extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes specific for CTGF and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of CTGF mRNA using the ΔΔCt method.[12]

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for characterizing this compound and the logical flow of its mechanism of action.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays ppi_assay Protein-Protein Interaction Assay ec50 Determine EC50 ppi_assay->ec50 reporter_assay Luciferase Reporter Assay ppi_assay->reporter_assay covalent_binding Covalent Binding Kinetics ki_kinact Determine Ki and kinact covalent_binding->ki_kinact co_ip Co-Immunoprecipitation covalent_binding->co_ip tead_activity Assess TEAD Transcriptional Activity reporter_assay->tead_activity yap_tead_interaction Assess YAP-TEAD Interaction in Cells co_ip->yap_tead_interaction viability_assay Cell Viability Assay (MTT/MTS) cytotoxicity Determine Cytotoxicity viability_assay->cytotoxicity qrt_pcr qRT-PCR for Target Genes (CTGF) gene_expression Quantify Target Gene Downregulation qrt_pcr->gene_expression tead_activity->gene_expression yap_tead_interaction->viability_assay

Figure 2: A typical experimental workflow for characterizing this compound.

Logical_Relationship Logical Flow of this compound's Mechanism of Action ted347 This compound covalent_bond Forms covalent bond with Cys-367 in TEAD's lipid-binding pocket ted347->covalent_bond allosteric_change Induces allosteric conformational change in TEAD covalent_bond->allosteric_change disrupt_ppi Disrupts the YAP-TEAD protein-protein interaction allosteric_change->disrupt_ppi inhibit_transcription Inhibits TEAD-dependent transcriptional activity disrupt_ppi->inhibit_transcription downregulate_genes Downregulates expression of YAP-TEAD target genes (e.g., CTGF) inhibit_transcription->downregulate_genes inhibit_proliferation Inhibits cancer cell proliferation and viability downregulate_genes->inhibit_proliferation

Figure 3: The logical progression of this compound's molecular mechanism.

Conclusion

This compound represents a valuable chemical probe for studying the Hippo pathway and a promising starting point for the development of novel anticancer therapeutics. Its covalent mechanism of action provides durable inhibition of the YAP-TEAD interaction, leading to the suppression of TEAD transcriptional activity and a reduction in cancer cell viability. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to target this critical oncogenic pathway.

References

An In-depth Technical Guide to the Specificity of TED-347 for TEAD Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TED-347 is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between the transcriptional co-activator YAP and the TEA domain (TEAD) family of transcription factors.[1][2] As key downstream effectors of the Hippo signaling pathway, the four TEAD isoforms (TEAD1-4) are critical regulators of cell proliferation and organ size and are implicated in the development of various cancers.[3][4] this compound exerts its function by covalently binding to a conserved cysteine residue within the central palmitate-binding pocket of TEAD proteins, which allosterically inhibits the YAP-TEAD interaction.[2][5] This technical guide provides a detailed overview of the specificity of this compound for the different TEAD isoforms, presenting the available quantitative data, outlining the experimental protocols for assessing isoform specificity, and illustrating the relevant biological pathways and experimental workflows.

Quantitative Data on this compound Specificity for TEAD Isoforms

The following table summarizes the key quantitative parameters defining the interaction of this compound with TEAD isoforms based on currently available literature.

IsoformParameterValueAssay TypeReference
TEAD4 EC505.9 µMCell-free YAP1-TEAD4 Interaction Assay[1][2][5][6]
Ki10.3 µMCovalent Bonding Kinetics[1][2][5]
TEAD2 EfficacySame as TEAD4Not Specified[6]
TEAD1 IC50/Kd/KiData not publicly available--
TEAD3 IC50/Kd/KiData not publicly available--

Note: While some sources describe this compound as a pan-TEAD inhibitor due to the high conservation of the binding pocket, specific quantitative data for TEAD1 and TEAD3 are not available in the primary literature.

Signaling Pathway and Mechanism of Action

The Hippo signaling pathway is a critical regulator of tissue growth and organ size. When the pathway is active, YAP is phosphorylated and retained in the cytoplasm. When the pathway is inactive, YAP translocates to the nucleus and binds to TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP YAP LATS1_2->YAP phosphorylates LATS1_2->YAP Inhibits Translocation (Hippo ON) MOB1 MOB1 MOB1->LATS1_2 activates pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc Translocation (Hippo OFF) Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation pYAP->Degradation TEADs TEAD1-4 YAP_nuc->TEADs binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEADs->Target_Genes activates TED_347 This compound TED_347->TEADs covalently binds (Cys367) Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for assessing the isoform specificity of TEAD inhibitors like this compound. Below are representative protocols for key assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to quantitatively measure the disruption of the YAP-TEAD protein-protein interaction in a high-throughput format.

Materials:

  • Purified, His-tagged TEAD isoform (YAP-binding domain)

  • Biotinylated YAP peptide (e.g., amino acids 50-100)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • This compound stock solution in DMSO

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor or excess unlabeled YAP peptide as a positive control (0% activity).

  • TEAD-Antibody Incubation: Prepare a solution of the desired TEAD isoform and the Europium-labeled anti-His antibody in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. Incubate this mixture at room temperature for 30-60 minutes.

  • Dispense TEAD Complex: Add the TEAD-antibody complex to the wells containing the plated compounds.

  • YAP-Streptavidin Incubation: In a separate tube, prepare a solution of the biotinylated YAP peptide and the streptavidin-conjugated acceptor fluorophore in assay buffer. Incubate at room temperature for 30-60 minutes.

  • Initiate Reaction: Add the YAP-streptavidin complex to the wells. The final volume should be around 20 µL.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light. For covalent inhibitors like this compound, a pre-incubation step of the compound with the TEAD protein before adding the YAP peptide may be necessary to observe time-dependent inhibition.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) Assay

This cell-based assay is used to validate the disruption of the endogenous YAP-TEAD interaction by an inhibitor.

Materials:

  • Cell line with high endogenous YAP/TEAD activity (e.g., GBM43, NCI-H226)

  • This compound

  • Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Antibodies: Anti-TEAD (for immunoprecipitation), Anti-YAP (for detection), and appropriate isotype control IgG.

  • Protein A/G magnetic beads or agarose resin

  • Wash Buffer: Cell Lysis Buffer with reduced detergent (e.g., 0.1% NP-40)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Culture cells to ~80-90% confluency. Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO vehicle control for the desired time (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in ice-cold Co-IP Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-TEAD antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-YAP antibody to detect the co-immunoprecipitated YAP. An input control (a small fraction of the lysate before immunoprecipitation) should be run to confirm equal protein loading. A significant reduction in the amount of co-precipitated YAP in this compound-treated samples indicates disruption of the YAP-TEAD interaction.[1][6]

Experimental and Logical Workflows

Visualizing the workflow for determining inhibitor specificity can clarify the experimental strategy.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays TR_FRET TR-FRET Assay Quantify Quantify IC50 / Kd for each isoform TR_FRET->Quantify FP Fluorescence Polarization FP->Quantify ITC Isothermal Titration Calorimetry ITC->Quantify Assay_Group e.g. Assay_Group->TR_FRET Assay_Group->FP Assay_Group->ITC Co_IP Co-Immunoprecipitation Conclusion Determine Cellular Potency & Isoform Selectivity Co_IP->Conclusion Reporter_Assay TEAD Luciferase Reporter Assay Reporter_Assay->Conclusion CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Conclusion Start Purified Recombinant TEAD1, TEAD2, TEAD3, TEAD4 Proteins Primary_Screen Primary Screening with this compound (Dose-Response) Start->Primary_Screen Specificity_Table Generate Isoform Specificity Table Quantify->Specificity_Table Cell_Validation Validate Target Engagement & Downstream Effects Specificity_Table->Cell_Validation Cell_Validation->Co_IP Cell_Validation->Reporter_Assay Cell_Validation->CETSA

References

Structural Basis of TED-347 Interaction with TEAD4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transcriptional coactivator Yes-associated protein (YAP) and its interaction with the TEA domain (TEAD) family of transcription factors are central to the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and tumorigenesis. The TEAD-YAP interface presents a compelling target for anti-cancer therapeutics. This technical guide delves into the structural and mechanistic basis of the interaction between the potent, irreversible, and allosteric inhibitor, TED-347, and TEAD4. We provide a comprehensive overview of the binding kinetics, cellular activity, and the key structural features governing this interaction. This document consolidates quantitative data into accessible tables, outlines detailed experimental methodologies for key assays, and presents visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The Hippo signaling pathway is a key regulator of tissue growth and its dysregulation is implicated in the development of various cancers. The interaction between the transcriptional coactivator YAP and the TEAD family of transcription factors is a critical downstream event in this pathway. This protein-protein interaction (PPI) is essential for the nuclear translocation of YAP and the subsequent activation of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the TEAD-YAP interaction has emerged as a promising strategy for cancer therapy.

This compound is a small molecule inhibitor that has been identified as a potent and specific disruptor of the TEAD-YAP interaction.[1][2][3] It acts as an irreversible, covalent, and allosteric inhibitor of TEAD4.[1][2][3] This guide provides an in-depth analysis of the structural basis of the this compound and TEAD4 interaction, compiling available data to serve as a valuable resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction of this compound with TEAD4.

ParameterValueAssay TypeReference
EC50 5.9 µMTEAD4-Yap1 protein-protein interaction (cell-free)[1][2][3]
Ki 10.3 µMCovalent binding to Cys-367 of TEAD4[1][2]
Maximum Rate of Inactivation (k_inact_) 0.038 h⁻¹Time-dependent inhibition[4]
Half-life at infinite concentration (t_1/2_∞) 18.2 hTime-dependent inhibition[4]

Table 1: Biochemical and Kinetic Parameters of this compound.

Cell LineAssayEndpointThis compound Concentration(s)Incubation TimeOutcomeReference
GBM43Cell ViabilityReduction in viability0.5 - 100 µM48 h30% inhibition at 10 µM[1]
HEK-293Co-immunoprecipitationDisruption of Myc-TEAD4 and FLAG-Yap1 interaction5 µM48 hSignificant loss of co-immunoprecipitation[1]
HEK-293Luciferase Reporter AssayInhibition of TEAD transcriptional activity0.5 - 100 µM24 hDose-dependent reduction in reporter activity[1]
GBM43Luciferase Reporter AssayInhibition of TEAD4 transcriptional activity0.5 - 100 µM-Inhibition of transcriptional activity[1]
HEK-293Gene Expression (qRT-PCR)Reduction in CTGF transcript levels10 µM48 hSignificant reduction in CTGF mRNA[1]

Table 2: Cellular Activity of this compound.

Structural Basis of Interaction

This compound functions as a covalent and allosteric inhibitor of the TEAD4-YAP interaction.[1][2][3] The primary mechanism involves the specific and irreversible binding of this compound to a conserved cysteine residue, Cys-367, located within a central hydrophobic pocket of the TEAD4 protein.[1][2] This pocket is distinct from the primary YAP binding interface.

While a co-crystal structure of this compound with TEAD4 has been reported, the electron density for the inhibitor was not well-resolved, suggesting some degree of conformational flexibility or partial occupancy.[5][6] However, molecular modeling and biochemical data strongly support the covalent modification of Cys-367 as the key determinant for its inhibitory activity.[5] The covalent attachment of this compound to this allosteric site is believed to induce a conformational change in TEAD4 that, while not dramatically altering the overall fold, is sufficient to disrupt the binding of YAP.

The chloromethyl ketone "warhead" of this compound is the reactive group that forms the covalent bond with the thiol group of Cys-367. This covalent and irreversible binding explains the time-dependent nature of the inhibition observed for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and TEAD4.

Protein Expression and Purification of TEAD4 (for structural and biochemical studies)

A detailed protocol for the expression and purification of the TEAD4 YAP-binding domain (YBD) is crucial for in vitro studies. While the specific protocol for the TEAD4 used in the initial this compound studies is not fully detailed in the available literature, a general approach based on similar studies is outlined below.

Workflow for TEAD4 YBD Expression and Purification

TEAD4_Purification cluster_expression Expression cluster_purification Purification Expression_Host E. coli (e.g., BL21(DE3)) Transformation Transformation Expression_Host->Transformation Plasmid Expression vector with His-tagged TEAD4-YBD Plasmid->Transformation Culture Culture Growth (LB medium) Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Centrifugation Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Elution Imidazole Elution IMAC->Elution Cleavage His-tag Cleavage (e.g., TEV protease) Elution->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC QC Purity Check (SDS-PAGE) SEC->QC Luciferase_Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Cell_Seeding Seed HEK-293 or GBM43 cells Transfection Co-transfect with TEAD-responsive luciferase reporter and YAP/TEAD4 expression plasmids Cell_Seeding->Transfection Incubation1 Incubate for 24-48h Transfection->Incubation1 Compound_Addition Add this compound at various concentrations Incubation1->Compound_Addition Incubation2 Incubate for an additional 24-48h Compound_Addition->Incubation2 Cell_Lysis Lyse cells Incubation2->Cell_Lysis Luminescence_Measurement Measure luciferase activity Cell_Lysis->Luminescence_Measurement Data_Analysis Normalize to control and determine IC50 Luminescence_Measurement->Data_Analysis CoIP_Workflow cluster_prep Cell Preparation and Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture Culture cells expressing tagged TEAD4 and YAP Treatment Treat with this compound or DMSO Cell_Culture->Treatment Harvest_Lysis Harvest and lyse cells Treatment->Harvest_Lysis Antibody_Incubation Incubate lysate with anti-tag antibody (e.g., anti-FLAG) Harvest_Lysis->Antibody_Incubation Bead_Capture Capture antibody-protein complexes with protein A/G beads Antibody_Incubation->Bead_Capture Washing Wash beads to remove non-specific binders Bead_Capture->Washing Elution Elute proteins from beads Washing->Elution SDS_PAGE Separate proteins by SDS-PAGE Elution->SDS_PAGE Western_Blot Detect co-precipitated protein (e.g., Myc-TEAD4) by Western blotting SDS_PAGE->Western_Blot Hippo_Pathway cluster_upstream Upstream Kinase Cascade (Hippo ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus (Hippo OFF) cluster_inhibition Inhibition by this compound MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_P Phosphorylated YAP/TAZ LATS1_2->YAP_P phosphorylates Degradation Cytoplasmic degradation YAP_P->Degradation YAP YAP/TAZ TEAD4 TEAD4 YAP->TEAD4 binds to Gene_Expression Target Gene Expression (e.g., CTGF) TEAD4->Gene_Expression activates TED347 This compound TEAD4_inhibited TEAD4 (Cys-367 covalently modified) TED347->TEAD4_inhibited covalently binds to TEAD4_inhibited->YAP blocks binding

References

The Impact of TED-347 on Cancer Cell Proliferation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TED-347 is a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway that is frequently dysregulated in various cancers. By covalently binding to a conserved cysteine residue in the palmitate-binding pocket of TEAD transcription factors, this compound effectively disrupts the formation of the YAP-TEAD transcriptional complex. This inhibition leads to the downregulation of pro-proliferative and anti-apoptotic target genes, resulting in a significant impact on cancer cell proliferation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data on its anti-proliferative effects, and offers detailed protocols for key experimental procedures to facilitate further research and development.

Introduction

The Hippo signaling pathway plays a crucial role in regulating organ size, tissue homeostasis, and cell proliferation. Its dysregulation is a key driver in the development and progression of numerous cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the major downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, leading to the expression of genes that promote cell proliferation and inhibit apoptosis.

This compound has emerged as a promising small molecule inhibitor that directly targets the YAP-TEAD interaction. Its unique mechanism of irreversible and allosteric inhibition offers a potential therapeutic strategy for cancers dependent on YAP-TEAD signaling. This document details the current understanding of this compound's impact on cancer cell proliferation.

Mechanism of Action

This compound functions as a covalent inhibitor of the YAP-TEAD protein-protein interaction. It specifically and irreversibly binds to Cysteine 367 (Cys367) within the central pocket of TEAD4.[1][2] This covalent modification allosterically disrupts the binding of YAP to TEAD, thereby preventing the formation of the active transcriptional complex. The inhibition of the YAP-TEAD interaction has been shown to downregulate the expression of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which is involved in cell proliferation and fibrosis.[1][2]

TED-347_Mechanism_of_Action cluster_0 Hippo Pathway Inactive YAP YAP YAP_TEAD_Complex YAP-TEAD Complex YAP->YAP_TEAD_Complex binds TEAD TEAD TEAD->YAP_TEAD_Complex binds Target_Genes Target Gene Expression (e.g., CTGF) YAP_TEAD_Complex->Target_Genes activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation promotes TED347 This compound Inhibited_TEAD TEAD (Covalently Modified) TED347->Inhibited_TEAD

Figure 1: Mechanism of this compound Action.

Quantitative Data on Anti-Proliferative Effects

The inhibitory activity of this compound has been quantified through various in vitro assays. The available data primarily focuses on its interaction with the TEAD4-YAP1 complex and its effect on the viability of the glioblastoma cell line GBM43.

Parameter Value Assay Condition Reference
EC50 (TEAD4-Yap1 Interaction) 5.9 µMCell-free protein-protein interaction assay[1][2][3]
Ki (Covalent Binding to TEAD4) 10.3 µMKinetic analysis of covalent modification[1][2]
Cell Viability Inhibition (GBM43) 30% inhibition at 10 µM48-hour incubation[2]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted for determining the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., GBM43)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.5%.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) group.

    • Incubate for the desired time period (e.g., 48 hours).

  • Luminescence Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound and vehicle control incubate_24h->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h equilibrate Equilibrate plate to room temperature incubate_48h->equilibrate add_reagent Add CellTiter-Glo® reagent equilibrate->add_reagent mix Mix on orbital shaker add_reagent->mix incubate_10min Incubate for 10 min mix->incubate_10min measure Measure luminescence incubate_10min->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Figure 2: Cell Viability Assay Workflow.
Co-Immunoprecipitation (Co-IP) of YAP-TEAD Complex

This protocol describes the immunoprecipitation of the YAP-TEAD complex to assess the inhibitory effect of this compound.

Materials:

  • Cells expressing tagged versions of YAP and TEAD (e.g., FLAG-YAP and Myc-TEAD)

  • This compound

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)

  • Anti-FLAG M2 Magnetic Beads (or equivalent)

  • Antibodies: anti-FLAG, anti-Myc, and appropriate secondary antibodies

  • Wash Buffer (e.g., lysis buffer with a lower detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with the desired concentration of this compound or vehicle (DMSO) for the specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody (to pull down FLAG-YAP) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with anti-FLAG and anti-Myc antibodies to detect the immunoprecipitated YAP and co-immunoprecipitated TEAD, respectively.

CoIP_Logical_Relationship start Hypothesis: This compound disrupts YAP-TEAD interaction experiment Co-Immunoprecipitation Experiment start->experiment control_group Vehicle Control (DMSO) experiment->control_group treatment_group This compound Treatment experiment->treatment_group ip Immunoprecipitate FLAG-YAP control_group->ip treatment_group->ip wb_flag Western Blot for FLAG-YAP ip->wb_flag wb_myc Western Blot for Myc-TEAD ip->wb_myc control_result Result: Strong Myc-TEAD signal wb_myc->control_result in control treatment_result Result: Reduced or absent Myc-TEAD signal wb_myc->treatment_result in treated conclusion Conclusion: This compound inhibits YAP-TEAD co-precipitation control_result->conclusion treatment_result->conclusion

Figure 3: Logical Flow of a Co-IP Experiment.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies against cancers driven by the Hippo-YAP pathway. Its demonstrated ability to covalently inhibit the YAP-TEAD interaction and reduce the viability of cancer cells underscores its therapeutic potential. However, further research is required to fully elucidate its anti-proliferative profile. Future studies should focus on:

  • Determining the IC50 values of this compound across a broad panel of cancer cell lines to identify sensitive and resistant cancer types.

  • Investigating the effects of this compound on cell cycle progression and apoptosis to provide a more comprehensive understanding of its mechanism of action.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models.

The detailed protocols and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this compound and other next-generation YAP-TEAD inhibitors.

References

Methodological & Application

Application Notes and Protocols for TED-347, an Irreversible YAP-TEAD Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental protocols for TED-347, a potent, irreversible, and allosteric covalent inhibitor of the YAP-TEAD protein-protein interaction. This compound specifically targets cysteine 367 (Cys367) in the central pocket of TEAD4, disrupting its association with YAP and subsequently inhibiting TEAD transcriptional activity.[1][2] This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the use of this compound in a research setting.

Mechanism of Action

This compound functions by covalently binding to TEAD proteins, thereby preventing the interaction with the transcriptional co-activator YAP.[1][2] This disruption of the YAP-TEAD complex is critical as this interaction is a key downstream effector of the Hippo signaling pathway, which is often dysregulated in various cancers. The inhibition of YAP-TEAD mediated transcription leads to a reduction in the expression of pro-proliferative and anti-apoptotic genes, ultimately resulting in decreased cancer cell viability.[2][3][4]

Quantitative Data Summary

The following tables summarize the key in vitro efficacy and experimental parameters for this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterTargetValueAssay Type
EC50TEAD4-Yap1 Interaction5.9 µMCell-free protein-protein interaction assay
KiTEAD4 (Cys367)10.3 µMBiochemical Assay
t1/2∞TEAD4 Inactivation18.2 hoursBiochemical Assay

Data sourced from multiple references.[1][2][3][5][6]

Table 2: Recommended Concentrations for Cell-Based Assays

Assay TypeCell LinesConcentration RangeIncubation Time
TEAD Reporter AssayHEK-293, GBM430.5 - 100 µM24 - 48 hours
Cell Viability AssayGBM430.5 - 100 µM48 hours
Co-ImmunoprecipitationHEK-293T5 µM48 hours
CTGF Transcript Level AnalysisNot Specified10 µM48 hours

Data compiled from various sources.[1][3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow for its in vitro evaluation.

TED347_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway (Simplified) cluster_Inhibition Inhibition by this compound YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD Binds Inhibited_TEAD TEAD (Covalently Modified) YAP->Inhibited_TEAD Binding Blocked TEAD TEAD TEAD->YAP_TEAD Target_Genes Target Gene Expression (e.g., CTGF) YAP_TEAD->Target_Genes Activates Cell_Growth Cell Proliferation & Survival Target_Genes->Cell_Growth Promotes TED347 This compound TED347->TEAD Irreversibly Binds (Cys367) Inhibited_TEAD->Target_Genes Transcription Inhibited Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Assays Downstream Assays Stock_Solution Prepare this compound Stock Solution (DMSO) Treatment Treat Cells with this compound (Varying Concentrations) Stock_Solution->Treatment Cell_Culture Culture & Plate Cells (e.g., HEK-293, GBM43) Transfection Transfect Reporter Plasmids (for Luciferase Assay) Cell_Culture->Transfection Cell_Culture->Treatment Transfection->Treatment Luciferase Luciferase Reporter Assay Treatment->Luciferase Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability CoIP Co-Immunoprecipitation Treatment->CoIP qPCR RT-qPCR for Target Genes (CTGF) Treatment->qPCR

References

Application Notes and Protocols for TED-347 in Glioblastoma Cell Line GBM43

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is an aggressive and challenging-to-treat primary brain tumor. The Hippo signaling pathway, and its downstream effectors YAP and TAZ, have emerged as critical regulators of GBM progression, making them attractive therapeutic targets. The transcriptional activity of YAP/TAZ is primarily mediated through their interaction with the TEAD family of transcription factors. TED-347 is a potent, irreversible, and covalent small molecule inhibitor that allosterically targets the YAP-TEAD protein-protein interaction. It achieves this by specifically binding to Cys-367 within the central pocket of TEAD transcription factors.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on the glioblastoma cell line GBM43.

Mechanism of Action of this compound

This compound functions by disrupting the interaction between the transcriptional co-activator YAP and the transcription factor TEAD. This disruption prevents the transcription of downstream target genes, such as Connective Tissue Growth Factor (CTGF), which are involved in cell proliferation and survival. The inhibition is covalent and irreversible, leading to a sustained blockade of the YAP-TEAD signaling axis.

YAP YAP TEAD TEAD YAP->TEAD Binds Target Gene Transcription Target Gene Transcription TEAD->Target Gene Transcription Activates This compound This compound This compound->TEAD Inhibits Covalently Cell Proliferation & Survival Cell Proliferation & Survival Target Gene Transcription->Cell Proliferation & Survival Promotes

Figure 1: Mechanism of this compound Action.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueReference
Target YAP-TEAD Protein-Protein Interaction[1]
Binding Site Cys-367 of TEAD4[1]
EC50 (TEAD4-Yap1 Interaction) 5.9 µM[1]
Ki (TEAD4) 10.3 µM[1]
Table 2: Cellular Activity of this compound in GBM43 Cells
AssayConcentrationTime PointResultReference
Cell Viability 10 µM48 hours30% inhibition[1]
TEAD Transcriptional Activity 0.5-100 µM24 hoursDose-dependent reduction in reporter activity[1]
CTGF Transcript Levels 10 µM48 hoursSignificant reduction[1]

Experimental Protocols

Cell Culture

Materials:

  • GBM43 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

Protocol:

  • Culture GBM43 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency using Trypsin-EDTA for detachment.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

Materials:

  • GBM43 cells

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Protocol:

  • Seed GBM43 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium from a stock solution. The final concentrations should range from 0.5 µM to 100 µM. Include a vehicle control (DMSO).

  • Replace the medium in each well with 100 µL of the medium containing the respective concentrations of this compound.

  • Incubate the plate for 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Add MTT Add MTT Treat with this compound->Add MTT Incubate Incubate Add MTT->Incubate Add DMSO Add DMSO Incubate->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Figure 2: MTT Assay Workflow.
Apoptosis Assay (Annexin V-FITC Staining)

While direct evidence of this compound inducing apoptosis in GBM43 is not yet published, inhibition of the YAP-TEAD pathway is known to promote apoptosis in cancer cells. This protocol allows for the investigation of this potential effect.

Materials:

  • GBM43 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed GBM43 cells in 6-well plates and allow them to adhere.

  • Treat cells with desired concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 48 hours.

  • Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This protocol is a general guideline and may require optimization for GBM43 cells.

Materials:

  • GBM43 cells treated with this compound (e.g., 5 µM for 48 hours) and control cells.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-TEAD4 antibody

  • Anti-YAP1 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Protocol:

  • Lyse the treated and control GBM43 cells and quantify the protein concentration.

  • Pre-clear the lysates by incubating with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-TEAD4 antibody overnight at 4°C.

  • Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-YAP1 antibody to detect the co-immunoprecipitated YAP1.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Expression

Materials:

  • GBM43 cells treated with this compound (e.g., 10 µM for 48 hours) and control cells.

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for CTGF and a reference gene (e.g., GAPDH)

Primer Sequences (Human):

  • CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'

  • CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'

  • GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

  • GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

Protocol:

  • Extract total RNA from treated and control GBM43 cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using SYBR Green master mix and the primers for CTGF and GAPDH.

  • Analyze the data using the ΔΔCt method to determine the relative expression of CTGF, normalized to GAPDH expression.

Treat Cells Treat Cells RNA Extraction RNA Extraction Treat Cells->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Data Analysis Data Analysis qRT-PCR->Data Analysis

Figure 3: qRT-PCR Workflow.

Conclusion

This compound presents a valuable tool for investigating the role of the YAP-TEAD signaling axis in glioblastoma. The protocols provided herein offer a framework for characterizing the effects of this compound on the viability, apoptotic response, and target gene expression in the GBM43 cell line. Researchers are encouraged to optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols for TED-347 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Determining the Optimal Concentration of the YAP-TEAD Inhibitor TED-347

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, irreversible, and covalent allosteric inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction.[1][2][3][4][5] By specifically and covalently binding to Cys-367 within the central pocket of TEAD4, this compound effectively blocks TEAD transcriptional activity, which plays a crucial role in cell proliferation and tumorigenesis.[1][4] These application notes provide detailed protocols for utilizing this compound in cell culture, with a focus on determining its optimal concentration for various experimental endpoints.

Mechanism of Action

This compound disrupts the Hippo signaling pathway, a critical regulator of organ size and tumor suppression.[4][6] The pathway normally phosphorylates and inactivates YAP, preventing its translocation to the nucleus. In many cancers, the Hippo pathway is defective, leading to the accumulation of nuclear YAP, which then binds to TEAD transcription factors to drive the expression of genes involved in cell proliferation and apoptosis inhibition.[4] this compound directly targets the YAP-TEAD interaction, thereby inhibiting the oncogenic functions of YAP.

cluster_Hippo_On Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Off Hippo Pathway OFF (Oncogenic) cluster_Inhibition Inhibition by this compound Hippo Kinase\nCascade Hippo Kinase Cascade YAP\n(Cytoplasm) YAP (Cytoplasm) Hippo Kinase\nCascade->YAP\n(Cytoplasm) Phosphorylates p-YAP\n(Cytoplasm) p-YAP (Cytoplasm) YAP\n(Cytoplasm)->p-YAP\n(Cytoplasm) Inactive YAP\n(Nucleus) YAP (Nucleus) YAP\n(Cytoplasm)->YAP\n(Nucleus) Translocation TEAD TEAD YAP\n(Nucleus)->TEAD Binds TEAD_inhibited TEAD YAP\n(Nucleus)->TEAD_inhibited Interaction Blocked Gene Transcription\n(Proliferation, Anti-Apoptosis) Gene Transcription (Proliferation, Anti-Apoptosis) TEAD->Gene Transcription\n(Proliferation, Anti-Apoptosis) Activates This compound This compound This compound->TEAD Covalently Binds (Allosteric Inhibition)

Figure 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell line, assay type, and incubation time. The following tables summarize key quantitative data from published studies.

Parameter Value Assay Condition Reference
EC505.9 μMTEAD4-Yap1 Protein-Protein Interaction (Cell-free)[1][2][3][4][5]
Ki10.3 μMCovalent binding to TEAD4 (Cys-367)[1][4]
t1/2∞18.2 hoursMaximum rate of inactivation[1][4]

Table 1: Biochemical and Kinetic Parameters of this compound.

Cell Line Assay Concentration Range Incubation Time Observed Effect Reference
GBM43Cell Viability0.5 - 100 μM48 hoursInhibition of cancer cell viability (30% inhibition at 10 μM)[1]
GBM43TEAD Transcriptional Activity0.5 - 100 μMNot SpecifiedInhibition of TEAD4 transcriptional activity[1][4]
HEK-293Co-immunoprecipitation5 μM48 hoursSignificant loss of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation[1]
HEK-293Reporter Gene Assay0.5 - 100 μM24 hoursReduction in TEAD reporter activity[1]
HEK-293Gene Expression (CTGF)10 μM48 hoursSignificant reduction in CTGF transcript levels[1]
HEK-293, GBM43Reporter Gene Assay0.5, 1.0, 5.0, 10, 25 μM48 hoursDose-dependent inhibition of CTGF promoter-driven luciferase activity[2][3]

Table 2: Experimentally Determined Effective Concentrations of this compound in Cell-Based Assays.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO at concentrations up to 69 mg/mL (219.95 mM).[3] For a typical 10 mM stock solution, dissolve 3.137 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

General Workflow for Cell-Based Assays

G A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Cell Adherence/Growth Incubate for 24 hours to allow for cell attachment and recovery. A->B C 3. This compound Treatment Prepare serial dilutions of this compound in culture medium and add to cells. B->C D 4. Incubation Incubate cells with this compound for the desired time period (e.g., 24-48 hours). C->D E 5. Endpoint Assay Perform the desired assay (e.g., viability, reporter gene, gene expression). D->E F 6. Data Analysis Analyze the results to determine the effect of this compound. E->F

Figure 2: General experimental workflow for this compound treatment.
Cell Viability Assay (Example using GBM43 cells)

Materials:

  • GBM43 cells

  • Complete culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Protocol:

  • Seed GBM43 cells in a 96-well plate at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is from 0.1 µM to 100 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound dose).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for 48 hours.

  • Equilibrate the plate and the cell viability reagent to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

TEAD Reporter Gene Assay (Example using HEK-293 cells)

Materials:

  • HEK-293 cells

  • Complete culture medium

  • 96-well white plates

  • TEAD reporter plasmid (e.g., pGL3.1 with a CTGF promoter) and a control plasmid (e.g., TK-Renilla luciferase)

  • Transfection reagent

  • This compound stock solution (10 mM in DMSO)

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Plate HEK-293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[2][3]

  • After 24 hours, co-transfect the cells with the TEAD reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[2][3]

  • Incubate for 24-48 hours to allow for plasmid expression.

  • Treat the cells with a range of this compound concentrations (e.g., 0.5 µM to 25 µM) for an additional 24 to 48 hours.[2][3]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the TEAD reporter (firefly) luciferase activity to the control (Renilla) luciferase activity. Further normalize the results to the vehicle-treated control cells to determine the fold change in reporter activity.

Conclusion

The optimal concentration of this compound is highly dependent on the experimental context. For initial studies, a dose-response experiment is recommended, starting with concentrations ranging from 0.5 µM to 50 µM. Based on the provided data, a concentration of 5-10 µM is often effective for observing significant biological effects in cell-based assays with an incubation time of 48 hours. Researchers should carefully optimize the concentration and incubation time for their specific cell line and experimental goals.

References

Application Notes and Protocols for TED-347: A Covalent Inhibitor of YAP-TEAD Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of TED-347, a potent, irreversible, and allosteric inhibitor of the YAP-TEAD protein-protein interaction. This compound covalently binds to Cys-367 within the central pocket of TEAD, effectively blocking its transcriptional activity and demonstrating anti-tumor properties.[1][2] These guidelines are intended to ensure consistent and effective use of this compound in research settings.

Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₅H₁₁ClF₃NO[1][3]
Molecular Weight 313.70 g/mol [1]
CAS Number 2378626-29-8[1]
Appearance Light yellow to green-yellow solid[1]
Storage (Powder) 3 years at -20°C, 2 years at 4°C[1]
Storage (in Solvent) 2 years at -80°C, 1 year at -20°C[1]

Stock Solution Preparation

Proper preparation of stock solutions is critical for accurate and reproducible experimental results. DMSO is the recommended solvent for creating high-concentration stock solutions of this compound. It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][4]

Materials:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for complete dissolution)[5]

Protocol for 10 mM DMSO Stock Solution:
  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 3.137 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution. The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1]

Stock Solution Concentration and Volume Guide:

Target ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM 3.1878 mL15.9388 mL31.8776 mL
5 mM 0.6376 mL3.1878 mL6.3755 mL
10 mM 0.3188 mL1.5939 mL3.1878 mL
50 mM 0.0638 mL0.3188 mL0.6376 mL

Data derived from Selleck Chemicals and MedchemExpress datasheets.[1][6]

In Vitro Experimental Protocols

This compound has been shown to functionally disrupt the TEAD-YAP interaction in cells and reduce the viability of patient-derived glioblastoma cell lines.[4][6]

Cell-Based Assay Protocol Example:

This protocol is adapted from studies using HEK-293 and GBM43 cells.[6]

Materials:

  • HEK-293 or GBM43 cells

  • Appropriate cell culture medium and supplements

  • 96-well microplates

  • Reporter plasmids (e.g., pGL3.1 with CTGF promoter) and control plasmids (e.g., TK-Renilla luciferase)

  • Transfection reagent

  • This compound DMSO stock solution

  • Luciferase assay reagent

Procedure:

  • Plate cells at a density of 2.4 x 10⁴ cells/well in a 96-well plate.

  • After 24 hours, transfect the cells with the appropriate reporter and control plasmids.

  • Allow the cells to recover and express the plasmids for 48 hours.

  • Prepare serial dilutions of the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 5.0, 10, 25 µM).

  • Treat the cells with the diluted this compound solutions and incubate for an additional 48 hours.

  • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

Typical In Vitro Working Concentrations:

Cell LineConcentration RangeIncubation TimeApplication
HEK-2930.5 - 10 µM48 hoursReporter Assays[6]
GBM430.5 - 100 µM48 hoursCell Viability, Reporter Assays, Co-IP[1]

In Vivo Formulation Protocols

For animal studies, this compound can be formulated for oral or intraperitoneal administration. The following are example formulations. Note: Suspensions should be prepared fresh before each use.

Formulation 1: PEG300, Tween-80, and Saline (Suspension for Oral/IP Injection)

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure (for 1 mL):

  • To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. This will result in a 2.5 mg/mL suspended solution.[1]

Formulation 2: Corn Oil (Clear Solution)

Materials:

  • This compound DMSO stock solution (e.g., 62.5 mg/mL)

  • Corn oil

Procedure (for 1 mL):

  • To 900 µL of corn oil, add 100 µL of a 62.5 mg/mL this compound DMSO stock solution.

  • Mix thoroughly until a clear solution is obtained. This yields a solution of ≥ 6.25 mg/mL.[1]

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor of the TEAD-YAP protein-protein interaction, a key component of the Hippo signaling pathway.[4][6] The Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activator YAP. YAP then translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. This compound covalently modifies a conserved cysteine (Cys-367) in the palmitate-binding pocket of TEAD, which allosterically disrupts the YAP-TEAD interaction and suppresses TEAD-dependent gene transcription.[1][7][8]

TED347_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_Nuclear_Events Nuclear Events Hippo Kinase\nCascade Hippo Kinase Cascade YAP\n(Phosphorylated) YAP (Phosphorylated) Hippo Kinase\nCascade->YAP\n(Phosphorylated) Phosphorylates YAP\n(Active) YAP (Active) YAP\n(Phosphorylated)->YAP\n(Active) Inhibits (Cytoplasmic Sequestration) TEAD TEAD YAP\n(Active)->TEAD Binds YAP-TEAD\nComplex YAP-TEAD Complex Target Gene\nTranscription Target Gene Transcription YAP-TEAD\nComplex->Target Gene\nTranscription Promotes This compound This compound This compound->TEAD Covalently Binds (Allosteric Inhibition)

Caption: Mechanism of action of this compound in the Hippo signaling pathway.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing this compound stock solutions.

TED347_Stock_Solution_Workflow Start Start Equilibrate_Vial Equilibrate this compound vial to room temperature Start->Equilibrate_Vial Weigh_Powder Weigh this compound powder Equilibrate_Vial->Weigh_Powder Add_Solvent Add anhydrous DMSO Weigh_Powder->Add_Solvent Dissolve Vortex and/or sonicate to dissolve Add_Solvent->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Co-Immunoprecipitation Assays with TED-347

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction, in co-immunoprecipitation (Co-IP) assays. The following protocols and data are intended to assist researchers in studying the disruption of the YAP-TEAD complex and exploring the downstream effects of this compound in relevant biological systems.

Introduction to this compound

This compound is an allosteric inhibitor that covalently modifies a conserved cysteine (Cys-367) within the central pocket of TEA Domain (TEAD) transcription factors.[1][2] This modification prevents the interaction between TEAD and its co-activator, Yes-associated protein (YAP), a key downstream effector of the Hippo signaling pathway.[2] The dysregulation of the Hippo pathway and the subsequent activation of YAP/TEAD-mediated transcription are implicated in the development and progression of various cancers.[2] this compound serves as a valuable tool to investigate the therapeutic potential of inhibiting this critical protein-protein interaction.

Co-immunoprecipitation is a robust technique to study protein-protein interactions. In the context of this compound, Co-IP can be employed to demonstrate the compound's efficacy in disrupting the endogenous or overexpressed YAP-TEAD complex within a cellular context.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, providing a quick reference for its activity and recommended usage in experimental setups.

ParameterValueTarget/SystemReference
EC50 5.9 µMTEAD4-Yap1 protein-protein interaction (cell-free assay)[1][2][3][4][5]
Ki 10.3 µMCovalent modification of Cys-367 in TEAD4[1][2]
Effective Co-IP Concentration 5 µMInhibition of Myc-TEAD4 and FLAG-Yap1 Co-IP in GBM43 cells[1][2]
Cell Viability Inhibition ~30% at 10 µMGBM43 cancer cells[1]
Max Inactivation Rate (kinact) 0.038 h-1TEAD4[1][2]
Half-life of Inactivation (t1/2) 18.2 hoursTEAD4[1][2]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in the context of the Hippo signaling pathway.

Caption: Mechanism of this compound in the Hippo signaling pathway.

Experimental Workflow for Co-Immunoprecipitation

The diagram below outlines the key steps for performing a co-immunoprecipitation experiment to assess the effect of this compound on the YAP-TEAD interaction.

CoIP_Workflow start Start: Cell Culture (e.g., GBM43) treatment Treatment with this compound (e.g., 5 µM, 48h) or Vehicle Control start->treatment lysis Cell Lysis (Gentle, non-denaturing buffer) treatment->lysis preclear Pre-clearing Lysate (with control IgG and Protein A/G beads) lysis->preclear ip Immunoprecipitation: Incubate with anti-TEAD4 antibody preclear->ip capture Capture Immuno-complex (with Protein A/G beads) ip->capture wash Wash Beads (to remove non-specific binding) capture->wash elution Elution of Protein Complex wash->elution analysis Analysis by Western Blot elution->analysis end End: Detect YAP and TEAD4 analysis->end

Caption: Experimental workflow for a Co-IP assay with this compound.

Detailed Experimental Protocol: Co-Immunoprecipitation of YAP-TEAD

This protocol is adapted from standard Co-IP procedures and tailored for investigating the inhibitory effect of this compound on the YAP-TEAD interaction.[6][7][8]

Materials and Reagents
  • Cell Lines: Glioblastoma cell line (e.g., GBM43) or other cell lines with active Hippo signaling.

  • This compound: Prepare stock solutions in DMSO.

  • Antibodies:

    • Primary antibody for immunoprecipitation (e.g., anti-TEAD4).

    • Primary antibody for Western blot detection (e.g., anti-YAP, anti-TEAD4).

    • Isotype control IgG (e.g., Rabbit IgG).

    • Secondary antibodies (HRP-conjugated).

  • Beads: Protein A/G magnetic beads or agarose beads.

  • Buffers and Solutions:

    • Cell Lysis Buffer (non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

    • Wash Buffer: Cell Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

    • Elution Buffer: 1X Laemmli sample buffer.

    • Phosphate-Buffered Saline (PBS).

    • Tris-Buffered Saline with Tween-20 (TBST) for Western blotting.

    • Blocking buffer for Western blotting (e.g., 5% non-fat milk or BSA in TBST).

Procedure

1. Cell Culture and Treatment: a. Culture GBM43 cells to 70-80% confluency. b. Treat cells with 5 µM this compound or vehicle control (DMSO) for 48 hours.[1]

2. Cell Lysis: a. Wash cells twice with ice-cold PBS. b. Add ice-cold cell lysis buffer to the plate and incubate on ice for 15-20 minutes with occasional scraping. c. Transfer the lysate to a pre-chilled microcentrifuge tube. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube. f. Determine the protein concentration of the lysate using a BCA or Bradford assay.

3. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient volume of lysate (e.g., 500 µg - 1 mg of total protein), add isotype control IgG and 20-30 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. d. Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.

4. Immunoprecipitation: a. Add the primary antibody for immunoprecipitation (e.g., anti-TEAD4) to the pre-cleared lysate. b. Incubate on a rotator for 2-4 hours or overnight at 4°C.

5. Capture of Immune Complexes: a. Add 30-40 µL of Protein A/G bead slurry to the lysate-antibody mixture. b. Incubate on a rotator for 1-2 hours at 4°C.

6. Washing: a. Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or using a magnetic rack. b. Discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer. d. Repeat the wash steps 3-4 times to remove non-specifically bound proteins.

7. Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.

8. Western Blot Analysis: a. Resolve the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against YAP and TEAD4 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Results

In the vehicle-treated samples, the immunoprecipitation of TEAD4 should result in the co-immunoprecipitation of YAP, which will be detectable as a band in the Western blot analysis. In the samples treated with this compound, a significant reduction or complete absence of the YAP band is expected in the TEAD4 immunoprecipitate, demonstrating the inhibitory effect of this compound on the YAP-TEAD interaction. The presence of TEAD4 should be confirmed in all immunoprecipitated samples.

References

Application Notes and Protocols for Studying Gene Expression Changes with TED-347 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TED-347 is a potent, irreversible, and covalent inhibitor of the Yes-associated protein (YAP) and Transcriptional Enhanced Associate Domain (TEAD) protein-protein interaction. By binding to a conserved cysteine residue (Cys-367) within the central pocket of TEAD transcription factors, this compound effectively blocks their transcriptional activity.[1][2] This inhibition leads to the downregulation of YAP/TEAD target genes, many of which are critically involved in cell proliferation, survival, and oncogenesis. Consequently, this compound has demonstrated anti-tumor activity in various cancer models, including glioblastoma.[1][3][4]

These application notes provide a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. Detailed protocols for key experiments are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell Line(s)Reference
EC50 (YAP-TEAD4 Interaction) 5.9 µMCell-free assay[3][5]
Ki (TEAD4) 10.3 µMCell-free assay
Cell Viability Inhibition (IC50) ~30% inhibition at 10 µMGBM43
Reporter Assay Inhibition Dose-dependent (0.5-100 µM)HEK-293, GBM43[3]
Table 2: Recommended this compound Concentration Ranges for In Vitro Assays
AssayCell LineConcentration RangeIncubation Time
Cell Viability (e.g., MTT) GBM43, HEK-2930.5 - 100 µM48 hours
Gene Expression (qRT-PCR, RNA-seq) GBM43, HEK-2931 - 25 µM24 - 48 hours
Western Blotting HEK-2935 - 10 µM24 - 48 hours
Luciferase Reporter Assay HEK-293, GBM430.5 - 10 µM48 hours
Table 3: Key YAP/TEAD Target Genes for Expression Analysis
Gene SymbolGene NameFunction
CTGF Connective Tissue Growth FactorCell adhesion, proliferation, angiogenesis
CYR61 Cysteine-rich angiogenic inducer 61Angiogenesis, inflammation, cell proliferation
ANKRD1 Ankyrin Repeat Domain 1Signal transduction, transcriptional regulation
AXL AXL Receptor Tyrosine KinaseCell survival, proliferation, migration
BIRC5 Baculoviral IAP Repeat Containing 5 (Survivin)Apoptosis inhibition, cell division regulation

Signaling Pathway and Experimental Workflow Diagrams

TED347_Mechanism_of_Action cluster_Hippo_Pathway Hippo Signaling Pathway cluster_TED347_Intervention This compound Intervention Hippo_On Hippo Pathway (Active) YAP_P p-YAP (Cytoplasmic Sequestration) Hippo_On->YAP_P Hippo_Off Hippo Pathway (Inactive) YAP YAP (Nuclear Translocation) Hippo_Off->YAP TEAD TEAD YAP->TEAD Forms Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription Blocked_TEAD TEAD-TED-347 Complex (Inactive) TED347 This compound TED347->TEAD Covalently Binds Inhibited_Expression Inhibited Gene Expression Blocked_TEAD->Inhibited_Expression Blocks Transcription

Caption: Mechanism of this compound action on the Hippo-YAP/TEAD signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed Cells (e.g., GBM43, HEK-293) treat Treat with this compound (Dose-response & Time-course) start->treat control Vehicle Control (DMSO) start->control viability Cell Viability Assay (MTT) treat->viability rna RNA Extraction treat->rna protein Protein Extraction treat->protein control->viability control->rna control->protein qpcr qRT-PCR rna->qpcr rnaseq RNA-Sequencing rna->rnaseq wb Western Blot protein->wb data_analysis Data Interpretation & Visualization qpcr->data_analysis rnaseq->data_analysis wb->data_analysis

Caption: General experimental workflow for studying this compound effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of this compound and to establish a suitable concentration range for subsequent gene expression experiments.

Materials:

  • Cancer cell lines (e.g., GBM43, HEK-293)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the expression levels of specific YAP/TEAD target genes following this compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • TRIzol reagent or other RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.

  • RNA Extraction: Lyse the cells directly in the wells using TRIzol reagent and extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qRT-PCR: Set up the qRT-PCR reaction with SYBR Green master mix, cDNA template, and forward and reverse primers. A typical reaction volume is 10-20 µL.

  • Thermal Cycling: Perform the qRT-PCR using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Table 4: Example qRT-PCR Primer Sequences

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
hCTGF AGCAGCTGGGAGAACTATGTGTTTGGCCAAATGTGTCTTC
hCYR61 AGCCTCGCATCCTATACAACCGAGTGCCGCCTGTGCA
hANKRD1 AAGTGGACGGGATGAATGAGCTGCAGGGAGTAGGTCATCTG
hGAPDH GAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
RNA Sequencing (RNA-seq)

For a global, unbiased analysis of gene expression changes induced by this compound.

Procedure:

  • Sample Preparation: Prepare high-quality total RNA from this compound-treated and control cells as described in the qRT-PCR protocol. It is recommended to use at least three biological replicates per condition.

  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

    • Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR.

    • Pathway and Gene Set Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes.

Western Blotting

To validate changes in protein expression of key components of the Hippo pathway and downstream targets.

Materials:

  • This compound treated and control cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-CTGF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated and control cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the molecular effects of this compound on gene expression. By employing these methods, researchers can elucidate the mechanism of action of this compound, identify novel downstream targets, and explore its therapeutic potential in various disease contexts. Careful experimental design, including appropriate dose-response and time-course studies, will be crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for Investigating Hippo Signaling in Cancer with TED-347

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TED-347 and the Hippo Signaling Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.[2][3] A key downstream effector of this pathway is the transcriptional co-activator Yes-associated protein (YAP), which, upon translocation to the nucleus, interacts with the TEA domain (TEAD) family of transcription factors to drive the expression of genes involved in cell proliferation and survival.[4]

This compound is a potent, irreversible, and covalent allosteric inhibitor of the YAP-TEAD protein-protein interaction.[5][6] It specifically and covalently binds to Cys-367 within the central pocket of TEAD4, effectively blocking TEAD transcriptional activity and exhibiting antitumor properties.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate the Hippo signaling pathway in cancer research and drug development.

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound, providing a reference for experimental design.

Table 1: In Vitro Efficacy and Binding of this compound

ParameterValueTargetAssay Type
EC50 5.9 μMTEAD4-YAP1 InteractionProtein-Protein Interaction Assay
Ki 10.3 μMTEAD4Covalent Binding Assay
t1/2∞ 18.2 hoursTEAD4 InactivationBiochemical Assay

Data sourced from MedchemExpress and other publications.[4][5]

Table 2: Cellular Activity of this compound in Glioblastoma (GBM) Cells

AssayCell LineConcentration RangeEffect
Cell Viability GBM430.5 - 100 μMInhibition of cell viability
Co-Immunoprecipitation HEK293T (overexpressing)5 μMInhibition of Myc-TEAD4 and FLAG-YAP1 interaction
TEAD Reporter Assay GBM43 / HEK2930.5 - 100 μMReduction of TEAD reporter activity
Gene Expression (CTGF) GBM4310 μMSignificant reduction in CTGF transcript levels

Data compiled from various sources detailing in vitro experiments.[4][5]

Signaling Pathway and Mechanism of Action

The following diagrams illustrate the Hippo signaling pathway and the mechanism by which this compound inhibits this pathway.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 inhibition MST1_2->LATS1_2 activates YAP YAP LATS1_2->YAP phosphorylates TAZ TAZ LATS1_2->TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 pYAP p-YAP YAP_n YAP YAP->YAP_n translocates (Hippo OFF) 14-3-3 14-3-3 pYAP->14-3-3 sequesters pTAZ p-TAZ TAZ_n TAZ TAZ->TAZ_n translocates (Hippo OFF) pTAZ->14-3-3 sequesters TEAD TEAD YAP_n->TEAD TAZ_n->TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates transcription

Caption: The Hippo Signaling Pathway.

TED347_Mechanism cluster_nucleus Nucleus YAP YAP YAP_TEAD YAP-TEAD Complex YAP->YAP_TEAD Blocked_Transcription Transcription Blocked YAP->Blocked_Transcription interaction prevented TEAD TEAD TEAD->YAP_TEAD Inactive_TEAD Inactive TEAD TED347 This compound TED347->TEAD covalently binds to Cys-367 Target_Genes Target Gene Transcription YAP_TEAD->Target_Genes promotes Inactive_TEAD->Blocked_Transcription

Caption: Mechanism of Action of this compound.

Experimental Protocols

Cell Culture and Maintenance

Objective: To maintain healthy cultures of glioblastoma (GBM43) and human embryonic kidney (HEK293) cells for subsequent experiments.

Materials:

  • GBM43 and HEK293 cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture GBM43 and HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding into new flasks.

Cell Viability Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Cell_Viability_Workflow A Seed GBM43 cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (0.5 - 100 µM) B->C D Incubate for 48h C->D E Add MTT/XTT reagent D->E F Incubate and read absorbance E->F

Caption: Cell Viability Assay Workflow.

Protocol:

  • Seed GBM43 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium (e.g., 0.5, 1, 5, 10, 25, 50, 100 μM).

  • Replace the medium in the wells with the medium containing this compound or vehicle control (DMSO).

  • Incubate the plate for 48 hours.

  • Add a cell viability reagent (e.g., MTT, XTT) to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance using a microplate reader at the appropriate wavelength.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Co-Immunoprecipitation (Co-IP)

Objective: To assess the inhibitory effect of this compound on the interaction between YAP and TEAD.

CoIP_Workflow A Transfect HEK293T cells with FLAG-YAP1 & Myc-TEAD4 B Treat with 5 µM this compound for 24-48h A->B C Lyse cells and collect protein B->C D Immunoprecipitate with anti-FLAG antibody C->D E Wash and elute protein complexes D->E F Analyze by Western Blot E->F

Caption: Co-Immunoprecipitation Workflow.

Protocol:

  • Co-transfect HEK293T cells with plasmids expressing FLAG-tagged YAP1 and Myc-tagged TEAD4.

  • After 24 hours, treat the cells with 5 μM this compound or vehicle control for an additional 24-48 hours.[5]

  • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the pre-cleared lysates with an anti-FLAG antibody overnight at 4°C to immunoprecipitate FLAG-YAP1 and its interacting proteins.

  • Add protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blotting using an anti-Myc antibody to detect co-immunoprecipitated Myc-TEAD4.

Western Blotting

Objective: To detect the levels of specific proteins (e.g., YAP, p-YAP, TEAD, CTGF) in cell lysates.

Protocol:

  • Prepare protein lysates from cells treated with this compound or control.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-YAP, anti-p-YAP, anti-TEAD, anti-CTGF, and a loading control like anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

TEAD-Responsive Luciferase Reporter Assay

Objective: To quantify the transcriptional activity of TEAD in response to this compound treatment.

Protocol:

  • Co-transfect HEK293 or GBM43 cells in a 96-well plate with a TEAD-responsive firefly luciferase reporter plasmid (e.g., containing the CTGF promoter) and a Renilla luciferase control plasmid.[6]

  • After 24-48 hours, treat the cells with various concentrations of this compound (0.5 - 100 μM) for another 24-48 hours.[5]

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Express the results as a percentage of the activity in vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the mRNA levels of TEAD target genes, such as CTGF, following treatment with this compound.

Protocol:

  • Treat GBM43 cells with 10 μM this compound or vehicle control for 24-48 hours.[5]

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for CTGF and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control cells.

In Vivo Glioblastoma Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a preclinical mouse model of glioblastoma.

Protocol:

  • Cell Implantation: Intracranially implant GBM43 cells into the brains of immunocompromised mice.

  • Tumor Growth: Allow the tumors to establish and grow, monitoring the health and weight of the mice regularly.

  • Treatment: Once tumors are established (e.g., confirmed by bioluminescence imaging if using luciferase-expressing cells), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Formulation 1 (for oral/intraperitoneal injection): Prepare a stock solution of this compound in DMSO. For a working solution, mix the DMSO stock with PEG300, then Tween-80, and finally saline.[5]

    • Formulation 2 (for oral/intraperitoneal injection): Prepare a stock solution of this compound in DMSO and mix with corn oil for a final desired concentration.[5]

    • Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily intraperitoneal injections).

  • Monitoring: Monitor tumor growth using imaging techniques and record animal survival.

  • Endpoint Analysis: At the end of the study, sacrifice the mice and harvest the tumors for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and Hippo pathway activity (YAP localization).

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.

These detailed application notes and protocols provide a comprehensive framework for researchers to effectively utilize this compound as a tool to investigate the Hippo signaling pathway in cancer and to explore its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Off-Target Effects of TED-347

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3] It specifically and covalently binds to a conserved cysteine residue (Cys-367 in TEAD4) located in the central pocket of TEAD proteins.[1][2] This covalent modification blocks the transcriptional activity of TEAD and has demonstrated anti-tumor activity.[1][2]

Q2: How selective is this compound for TEAD proteins?

A2: this compound has been shown to be selective for TEADs, inhibiting TEAD2 with similar efficacy to TEAD4.[1] Studies have also indicated that this compound does not inhibit the uPAR-uPA or Cav2.2 α-β protein-protein interactions, suggesting a degree of specificity.[1][2] However, like many covalent inhibitors with highly electrophilic "warheads," the potential for off-target interactions with other cysteine-containing proteins exists and should be experimentally evaluated in your system.[4][5]

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target interactions of this compound have not been extensively published, potential off-target effects of covalent inhibitors are generally driven by the reactivity of the electrophilic warhead with nucleophilic residues (like cysteine) on other proteins. Unintended binding to other kinases or proteins involved in critical cellular signaling pathways could lead to unexpected phenotypic outcomes. Therefore, it is crucial to experimentally determine the off-target profile of this compound in your specific cellular context.

Q4: How can I assess the on-target engagement of this compound in my cells?

A4: Several methods can be used to confirm that this compound is engaging with TEAD proteins in your cellular model:

  • Co-Immunoprecipitation (Co-IP): A successful Co-IP experiment showing reduced interaction between YAP and TEAD in the presence of this compound is a strong indicator of on-target activity.[1][6]

  • TEAD Luciferase Reporter Assay: A decrease in the signal from a TEAD-responsive luciferase reporter construct after treatment with this compound indicates inhibition of TEAD transcriptional activity.[7]

  • Cellular Thermal Shift Assay (CETSA): Ligand binding can alter the thermal stability of a protein. CETSA can be used to demonstrate direct engagement of this compound with TEAD proteins in a cellular environment.[8][9][10]

  • Western Blot for Downstream Targets: Analyzing the protein levels of known YAP/TEAD target genes (e.g., CTGF, CYR61, ANKRD1) can confirm the functional consequence of TEAD inhibition.[1][2][11]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound.

Problem: Unexpected or inconsistent experimental results after this compound treatment.

This could manifest as unexpected cell toxicity, altered signaling in pathways unrelated to Hippo, or irreproducible data.

Troubleshooting Workflow:

start Start: Unexpected Results with this compound confirm_on_target Step 1: Confirm On-Target Engagement (Co-IP, Reporter Assay, CETSA, Western Blot) start->confirm_on_target on_target_yes On-target engagement confirmed? confirm_on_target->on_target_yes on_target_no Troubleshoot On-Target Activity (Concentration, Incubation Time, Cell Line) on_target_yes->on_target_no No off_target_profiling Step 2: Profile for Off-Targets (Kinome Scan, ABPP, Proteome-wide CETSA) on_target_yes->off_target_profiling Yes off_targets_identified Off-targets identified? off_target_profiling->off_targets_identified no_off_targets Consider other experimental variables (Reagents, Cell Culture Conditions) off_targets_identified->no_off_targets No mitigation Step 3: Mitigate Off-Target Effects off_targets_identified->mitigation Yes mitigation_options Dose Reduction | Alternative Inhibitor | Target Validation (siRNA/CRISPR) mitigation->mitigation_options

Caption: A troubleshooting workflow for addressing unexpected results with this compound.

Quantitative Data Summary

ParameterValueTarget/SystemReference
EC50 5.9 µMTEAD4-Yap1 protein-protein interaction[1][3][7]
Ki 10.3 µMCovalent binding to Cys-367 of TEAD4[1][2]
Inactivation t1/2∞ 18.2 hoursMaximum rate of TEAD4 inactivation[1][2]
Effective Concentration 0.5 - 100 µMInhibition of GBM43 cancer cell viability[1]
Effective Concentration 5 µMInhibition of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation[1]
Effective Concentration 10 µMSignificant reduction in CTGF transcript levels[1]

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

Objective: To identify potential off-target kinase inhibitors of this compound. This is a common first step as many signaling pathways are regulated by kinases.

Methodology:

  • Service Provider Selection: Engage a commercial service provider that offers kinome profiling services (e.g., KINOMEscan™, Reaction Biology). These services typically screen compounds against a large panel of purified, active kinases.

  • Compound Submission: Provide a high-purity sample of this compound at the concentration specified by the provider. A common screening concentration is 10 µM.

  • Assay Principle: These assays are often competition binding assays where the ability of this compound to displace a known ligand from the kinase active site is measured.

  • Data Analysis: The service provider will return a list of kinases that show significant binding to this compound, often expressed as a percentage of inhibition or a dissociation constant (Kd).

  • Hit Validation: Potential off-target kinases identified in the primary screen should be validated using orthogonal assays, such as in vitro kinase activity assays in the presence of varying concentrations of this compound.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Proteome-Wide Off-Target Identification

Objective: To identify a broader range of potential off-targets of this compound in a cellular context by leveraging its covalent binding mechanism.

Methodology:

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound. This "clickable" tag will allow for the subsequent enrichment of covalently bound proteins.

  • Cell Treatment: Treat your cell line of interest with the tagged this compound probe at a concentration determined to be effective for on-target inhibition. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells under denaturing conditions to preserve the covalent adducts.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin) to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides using a protease (e.g., trypsin).

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently modified by the this compound probe.

  • Data Analysis: Compare the identified proteins from the probe-treated sample to the vehicle control to identify specific off-targets.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

Objective: To confirm the engagement of this compound with a putative off-target protein in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture your cells of interest and treat them with this compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification and Western Blot: Quantify the total protein concentration in the soluble fraction. Analyze the abundance of the putative off-target protein in the soluble fractions by Western blot using a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound is binding to and stabilizing the protein.

Signaling Pathway and Workflow Diagrams

cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_downstream Downstream Effectors cluster_inhibition GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 MechanicalCues Mechanical Cues MechanicalCues->LATS1_2 CellDensity Cell Density MST1_2 MST1/2 CellDensity->MST1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ YAP_TAZ_P->YAP_TAZ Cytoplasmic sequestration & degradation YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD Nuclear translocation & binding GeneExpression Target Gene Expression TEAD->GeneExpression Activates transcription TED347 This compound TED347->TEAD Covalently binds & inhibits

Caption: The Hippo Signaling Pathway and the mechanism of action of this compound.

start Start: Characterize this compound Activity on_target Confirm On-Target Activity (Co-IP, Reporter Assay, CETSA) start->on_target off_target_discovery Off-Target Discovery (Kinome Profiling, ABPP) on_target->off_target_discovery off_target_validation Off-Target Validation (CETSA, in vitro activity assays) off_target_discovery->off_target_validation phenotypic_consequence Assess Phenotypic Consequence (Cell viability, signaling pathway analysis) off_target_validation->phenotypic_consequence mitigation Mitigation Strategy (Dose optimization, analog synthesis, target KO) phenotypic_consequence->mitigation end End: Characterized Inhibitor mitigation->end

Caption: An experimental workflow for identifying and mitigating off-target effects of this compound.

References

troubleshooting TED-347 insolubility in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with TED-347 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, irreversible, covalent, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3][4] It functions by specifically and covalently binding to a conserved cysteine residue (Cys-367) located within the central pocket of TEAD transcription factors.[1][4] This covalent modification allosterically disrupts the interaction between TEAD and its co-activators YAP and TAZ, thereby inhibiting TEAD-mediated gene transcription and blocking its oncogenic activity.[1][4][5] this compound has demonstrated antitumor activity, including the ability to reduce the viability of patient-derived glioblastoma cell lines.[2][3][6]

Q2: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C for up to 3 years.[6] Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year.[3][6] For short-term storage of a few weeks, the stock solution can be kept at -20°C.[3]

Q3: What are the reported solubility limits for this compound?

The solubility of this compound can vary between suppliers and batches. It is highly soluble in DMSO and ethanol but has very low aqueous solubility.[3] It is critical to consult the Certificate of Analysis (CoA) for your specific batch; however, published solubility data is summarized below.

Data Presentation: this compound Solubility

SolventMedchemExpress[1]Selleck Chemicals[2][3]TargetMol[6]Sigma-Aldrich
DMSO 100 mg/mL (318.78 mM)69 mg/mL (219.95 mM)64 mg/mL (204.02 mM)2 mg/mL
Ethanol Not specified25 mg/mL (79.69 mM)Not specifiedNot specified
Water Not specified<1 mg/mLNot specifiedNot specified

Note: Some suppliers recommend using ultrasonic treatment or sonication to aid dissolution in DMSO.[1][6]

Troubleshooting Guide for this compound Insolubility

Q4: My this compound powder is not dissolving completely in DMSO. What should I do?

If you are having trouble dissolving this compound powder, consider the following steps:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO significantly reduces the solubility of many compounds, including this compound.[1][3] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.

  • Apply Gentle Heat and Vortexing: Gently warm the solution to 37°C and vortex intermittently. Do not overheat, as this can degrade the compound.

  • Use Sonication: As recommended by some suppliers, sonicating the solution in a water bath for short intervals can help break up compound aggregates and facilitate dissolution.[1][6]

  • Check Concentration: Re-verify that you are not attempting to prepare a stock solution that exceeds the highest reported solubility limit (see table above). Start with a lower concentration if necessary.

Q5: this compound precipitates when I dilute my DMSO stock into aqueous cell culture media or buffer. How can I prevent this?

This is a common issue known as "crashing out," where a compound soluble in an organic solvent precipitates upon addition to an aqueous solution.

  • Lower the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5% and never exceeding 1%, to minimize solvent-induced toxicity and solubility issues.[7]

  • Increase Dilution Volume & Mix Rapidly: Add the DMSO stock solution to a larger volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dilution can sometimes prevent the formation of precipitates.

  • Use a Surfactant (for in vivo/in vitro formulations): For certain applications, the use of a non-ionic surfactant like Tween-80 or a co-solvent like PEG300 can help maintain solubility in aqueous formulations.[1][2][3] Always perform vehicle controls to ensure these additives do not affect your experimental results.

  • Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer or media. This gradual reduction in solvent concentration can sometimes keep the compound in solution.

Q6: I am observing inconsistent or poor results in my cell-based assays. Could this be related to this compound solubility?

Yes, poor solubility can lead to significant variability in experimental results.[8]

  • Inconsistent Dosing: If this compound precipitates, the actual concentration of the compound available to the cells will be lower and more variable than intended.

  • Recommendation: Before treating your cells, visually inspect your final diluted solution under a microscope. If you see crystals or precipitate, the solution is not suitable for use. Prepare it fresh using the troubleshooting steps above. It is also recommended to prepare and use solutions immediately for best results.[2][6]

Experimental Protocols & Visualizations

Protocol: Preparation of this compound for Cell-Based Assays

This protocol provides a general guideline for preparing this compound stock solutions and diluting them for use in a typical cell culture experiment.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Methodology:

  • Prepare a High-Concentration Stock Solution (e.g., 20 mM):

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh the required amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 20 mM concentration (Molecular Weight: 313.7 g/mol ).

    • Vortex thoroughly. If needed, sonicate for 5-10 minutes in a water bath until the solution is clear.

    • Aliquot the stock solution into single-use volumes and store at -80°C.

  • Prepare Intermediate Dilutions:

    • Thaw a single aliquot of the 20 mM stock solution.

    • Perform a serial dilution in DMSO to create a range of intermediate stocks. For example, dilute the 20 mM stock to 2 mM in DMSO.

  • Prepare Final Working Solution in Culture Medium:

    • To achieve a final concentration of 10 µM in the well, you will perform a final dilution (e.g., 1:1000) into the pre-warmed cell culture medium.

    • Crucial Step: Add the DMSO stock directly to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation. The final DMSO concentration should not exceed 0.5%.

    • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Visualizations

TED347_Troubleshooting_Workflow cluster_prep Solution Preparation cluster_dilution Aqueous Dilution start Start: Need to use this compound prep_stock Prepare high-concentration stock in anhydrous DMSO start->prep_stock check_dissolved Is the solution clear? prep_stock->check_dissolved sonicate Warm gently (37°C) and/or sonicate check_dissolved->sonicate No stock_ok Stock solution ready check_dissolved->stock_ok Yes sonicate->prep_stock use_fresh_dmso Action: Use fresh, anhydrous DMSO dilute Dilute DMSO stock into aqueous buffer/media stock_ok->dilute check_precipitate Does it precipitate? dilute->check_precipitate assay_ready Solution ready for assay check_precipitate->assay_ready No lower_conc Action: Lower final concentration check_precipitate->lower_conc Yes use_fresh_dmso->prep_stock lower_conc->dilute rapid_mix Action: Add stock to large volume with rapid mixing rapid_mix->dilute

Caption: Troubleshooting workflow for this compound dissolution.

Hippo_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hippo_Kinase Hippo Kinase (MST1/2, LATS1/2) YAP_TAZ YAP/TAZ Hippo_Kinase->YAP_TAZ phosphorylates YAP_TAZ_p Phosphorylated YAP/TAZ Degradation 14-3-3 Sequestration & Degradation YAP_TAZ_p->Degradation leads to degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation TEAD TEAD 1-4 YAP_TAZ_n->TEAD Binds to Transcription Gene Transcription (e.g., CTGF, CYR61) TEAD->Transcription Activates TED_347 This compound TED_347->TEAD Covalently binds & allosterically inhibits

Caption: Hippo signaling pathway and the mechanism of this compound.

Experimental_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO to make 20 mM Stock weigh->dissolve store 3. Aliquot & Store at -80°C dissolve->store thaw 4. Thaw one aliquot for use store->thaw dilute 5. Prepare working solution in pre-warmed medium thaw->dilute treat 6. Add to cells (Final DMSO < 0.5%) dilute->treat end End treat->end

Caption: Experimental workflow for preparing this compound solutions.

References

Technical Support Center: Optimizing TED-347 Incubation Time for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure optimal experimental design and data interpretation, with a focus on maximizing the efficacy of this compound through optimized incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA domain transcription factors (TEAD).[1][2][3][4] It functions by covalently binding to a specific cysteine residue (Cys-367) within the central pocket of TEAD4.[2] This irreversible binding disrupts the YAP-TEAD complex, thereby inhibiting TEAD-mediated transcription of target genes involved in cell proliferation and survival.[2][5]

Q2: Why is incubation time a critical parameter for this compound's efficacy?

A2: As a covalent inhibitor, this compound's inhibitory activity is time-dependent.[1][3] The formation of the covalent bond with its target (TEAD) is not instantaneous. Therefore, a sufficient incubation period is necessary to allow for the maximal rate of inactivation of the TEAD protein.[2] Optimizing the incubation time is crucial to observe the full therapeutic potential of the compound and to ensure reproducible results.

Q3: What is the expected biological outcome of effective this compound treatment in cancer cell lines, such as glioblastoma?

A3: Effective inhibition of the YAP-TEAD interaction by this compound in cancer cells, particularly those with a dependency on the Hippo pathway like glioblastoma, is expected to lead to several key outcomes. These include a reduction in cell viability and proliferation, inhibition of colony formation, decreased cell migration and invasion, and the induction of apoptosis.[6] Furthermore, a downregulation of YAP/TAZ target genes, such as CTGF and CYR61, should be observable at the transcriptional level.[5]

Q4: What is a typical starting point for incubation time with this compound?

A4: Based on existing literature, a common starting point for incubation with this compound is between 24 and 48 hours.[2][3] Many studies with glioblastoma and other cell lines have demonstrated significant effects within this timeframe.[1][3] However, this should be considered a starting point, and the optimal time will need to be determined empirically for your specific cell line and experimental conditions.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, with a focus on optimizing incubation time.

Problem Possible Cause(s) Suggested Solution(s)
High variability in results between replicate wells. - Inconsistent cell seeding density.- Edge effects in the multi-well plate.- Pipetting errors.- Ensure a homogenous cell suspension before seeding. Perform a cell seeding optimization experiment (see Protocol 1).- Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity.- Use calibrated pipettes and practice consistent pipetting techniques.
No significant difference in cell viability between control and this compound treated groups. - Incubation time is too short.- Suboptimal drug concentration.- Low expression or activity of the YAP-TEAD pathway in the chosen cell line.- Cell seeding density is too high, leading to contact inhibition which can affect the Hippo pathway.- Perform a time-course experiment to determine the optimal incubation time (see Protocol 2).- Conduct a dose-response experiment to identify the optimal concentration of this compound.- Confirm YAP and TEAD expression in your cell line via Western blot or qPCR. Consider using a cell line known to be dependent on the Hippo pathway.- Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.[7]
Inconsistent results in washout experiments designed to confirm covalent binding. - Incomplete removal of the compound during washing steps.- Insufficient initial incubation time to allow for covalent bond formation.- Increase the number and volume of washes. Ensure gentle washing to avoid detaching adherent cells.- Ensure the initial incubation with this compound is sufficient for covalent modification to occur before the washout. A longer initial incubation may be necessary.
Observed IC50 value for this compound is higher than expected. - Incubation time is not long enough to reflect the time-dependent nature of the covalent inhibition.- Cell density is too high, leading to a higher number of target molecules that need to be inhibited.- Perform a time-dependent IC50 experiment. As incubation time increases, the IC50 for an irreversible covalent inhibitor is expected to decrease.[4][5]- Optimize cell seeding density to a lower, but still viable, number of cells per well.

Experimental Protocols

Protocol 1: Optimization of Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well for viability assays, ensuring cells are in the logarithmic growth phase during the experiment.

Methodology:

  • Cell Preparation: Culture cells to approximately 70-80% confluency. Harvest and resuspend the cells to create a single-cell suspension.

  • Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells/well) in 100 µL of culture medium.

  • Incubation: Incubate the plates for various time points that cover the intended duration of your drug treatment experiment (e.g., 24, 48, 72, and 96 hours).

  • Viability Assay: At each time point, perform a cell viability assay (e.g., MTT, resazurin, or ATP-based assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the viability signal (e.g., absorbance or fluorescence) against the number of cells seeded for each time point. The optimal seeding density will be the one that results in a linear increase in signal over the intended duration of your experiment and where cells do not become over-confluent.

Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time

Objective: To identify the incubation time that results in the maximum efficacy of this compound for a given cell line and drug concentration.

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to adhere overnight.

  • Treatment: Treat the cells with a fixed, effective concentration of this compound (determined from a preliminary dose-response experiment, e.g., around the expected IC50) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Viability Assay: At each time point, perform a cell viability assay.

  • Data Analysis: For each time point, normalize the viability of the this compound-treated cells to the vehicle-treated control cells. Plot the percentage of cell viability against the incubation time. The optimal incubation time is the point at which the maximum reduction in cell viability is observed and after which the effect plateaus.

Visualizations

Hippo_Signaling_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_logic Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_p p-YAP LATS1_2->YAP_p phosphorylates TAZ_p p-TAZ LATS1_2->TAZ_p phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 Degradation Proteasomal Degradation YAP_p->Degradation TAZ_p->Degradation YAP YAP TEAD TEAD YAP->TEAD binds TAZ TAZ TAZ->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes promotes TED_347 This compound TED_347->TEAD covalently binds & inhibits YAP_unphosphorylated Unphosphorylated YAP/TAZ YAP_unphosphorylated->YAP translocates to YAP_unphosphorylated->TAZ translocates to

Caption: Hippo signaling pathway and the inhibitory mechanism of this compound.

Experimental_Workflow Workflow for Optimizing this compound Incubation Time cluster_prep Phase 1: Preparation cluster_execution Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Cell_Culture 1. Culture Cells to Logarithmic Growth Phase Seeding_Opt 2. Optimize Cell Seeding Density (Protocol 1) Cell_Culture->Seeding_Opt Seed_Plate 3. Seed Plate at Optimal Density Seeding_Opt->Seed_Plate Treat_Cells 4. Treat with this compound and Vehicle Control Seed_Plate->Treat_Cells Time_Course 5. Incubate for Various Time Points Treat_Cells->Time_Course Viability_Assay 6. Perform Viability Assay Time_Course->Viability_Assay Data_Normalization 7. Normalize Data to Vehicle Control Viability_Assay->Data_Normalization Plot_Data 8. Plot % Viability vs. Incubation Time Data_Normalization->Plot_Data Determine_Optimal 9. Identify Optimal Incubation Time Plot_Data->Determine_Optimal

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting_Tree Troubleshooting Decision Tree for Suboptimal this compound Efficacy Start Start: Suboptimal This compound Efficacy Check_Incubation Is incubation time optimized? Start->Check_Incubation Check_Concentration Is drug concentration optimized? Check_Incubation->Check_Concentration Yes Action_Time_Course Perform Time-Course Experiment (Protocol 2) Check_Incubation->Action_Time_Course No Check_Cell_Health Are cells healthy and in logarithmic growth phase? Check_Concentration->Check_Cell_Health Yes Action_Dose_Response Perform Dose-Response Experiment Check_Concentration->Action_Dose_Response No Check_Pathway Is the Hippo pathway active in the cell line? Check_Cell_Health->Check_Pathway Yes Action_Optimize_Seeding Optimize Seeding Density (Protocol 1) Check_Cell_Health->Action_Optimize_Seeding No Action_Validate_Pathway Validate YAP/TEAD Expression Check_Pathway->Action_Validate_Pathway No End Optimal Efficacy Achieved Check_Pathway->End Yes Action_Time_Course->End Action_Dose_Response->End Action_Check_Culture Review Cell Culture Practices Action_Optimize_Seeding->Action_Check_Culture Action_Check_Culture->End Action_Select_New_Cell_Line Consider a Different Cell Line Action_Validate_Pathway->Action_Select_New_Cell_Line Action_Select_New_Cell_Line->End

Caption: Troubleshooting decision tree for suboptimal this compound efficacy.

References

challenges in working with covalent inhibitors like TED-347

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the covalent inhibitor TED-347. The information is designed to address common challenges and provide practical solutions for experimental success.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
TED347-T01 Why am I observing high variability in my cell viability assay results? 1. Inconsistent inhibitor concentration: Covalent inhibitors' effects are highly dependent on concentration and incubation time. 2. Cell density variation: The Hippo pathway is sensitive to cell density. 3. Incomplete dissolution of this compound: The compound may precipitate out of solution. 4. Time-dependent effects: As a covalent inhibitor, the duration of exposure is critical.1. Ensure accurate dilutions: Prepare fresh dilutions for each experiment from a validated stock solution. 2. Maintain consistent cell seeding: Use a precise cell counting method and ensure even cell distribution in plates. 3. Verify solubility: Prepare stock solutions in 100% DMSO and sonicate if necessary. For working solutions, ensure the final DMSO concentration is compatible with your cell line (typically <0.5%). 4. Standardize incubation times: Adhere strictly to the planned incubation times for all experimental replicates.
TED347-T02 My co-immunoprecipitation (Co-IP) experiment to show disruption of the YAP-TEAD interaction is not working. 1. Inefficient lysis: The YAP-TEAD interaction may be disrupted during cell lysis. 2. Insufficient inhibitor treatment: The concentration or incubation time of this compound may not be optimal. 3. Antibody issues: The antibody may not be suitable for IP or may be binding to the epitope involved in the protein-protein interaction. 4. High background: Non-specific binding of proteins to the beads or antibody.1. Use a mild lysis buffer: Employ a non-denaturing lysis buffer to preserve protein-protein interactions. 2. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal conditions for disrupting the YAP-TEAD interaction in your cell line. 3. Validate antibodies: Use IP-validated antibodies and consider using antibodies that target regions of the protein not involved in the interaction. 4. Pre-clear lysate and block beads: Incubate the cell lysate with beads prior to adding the antibody to reduce non-specific binding. Wash the beads extensively.
TED347-T03 I am not seeing a significant decrease in my YAP/TEAD reporter assay signal. 1. Suboptimal transfection efficiency: Low transfection efficiency of the reporter plasmid will result in a weak signal. 2. Inappropriate reporter construct: The reporter may not be sensitive enough to detect changes in TEAD activity. 3. Cell line is not responsive: The cell line may not have an active Hippo pathway or may be insensitive to YAP/TEAD inhibition. 4. Incorrect timing of treatment: The inhibitor may be added at a suboptimal time point relative to transfection and reporter expression.1. Optimize transfection: Use a transfection reagent and protocol optimized for your cell line. 2. Use a validated reporter: Employ a reporter construct with a well-characterized TEAD-responsive element, such as the CTGF promoter.[1] 3. Select an appropriate cell line: Use cell lines known to have active Hippo signaling, such as HEK293 or GBM43 cells.[1] 4. Optimize treatment timing: Typically, cells are treated with the inhibitor 24-48 hours after transfection.[1]
TED347-T04 I am concerned about potential off-target effects of this compound. 1. Reactive warhead: The chloromethyl ketone warhead of this compound can react with other nucleophilic residues in the proteome. 2. High inhibitor concentration: Using excessive concentrations of the inhibitor increases the likelihood of off-target binding.1. Include a non-covalent analog control: Synthesize or obtain a version of this compound where the reactive warhead is modified to prevent covalent bond formation. This can help distinguish between effects due to covalent binding and those from non-covalent interactions. 2. Perform dose-response experiments: Use the lowest effective concentration of this compound to minimize off-target effects. 3. Conduct proteomic profiling: Use techniques like chemical proteomics to identify other potential targets of this compound in an unbiased manner.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the properties and use of this compound.

1. What is the mechanism of action of this compound?

This compound is a potent, irreversible, and allosteric covalent inhibitor of the YAP-TEAD protein-protein interaction.[2] It specifically and covalently binds to Cys-367 within the central pocket of TEAD4.[2] This binding event blocks TEAD transcriptional activity, leading to antitumor effects.[2]

2. What are the recommended storage and handling conditions for this compound?

  • Solid form: Store at -20°C for up to 3 years.

  • Stock solutions in DMSO: Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to 1 month.[3]

3. How should I prepare stock and working solutions of this compound?

  • Stock solutions: Prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to aid dissolution.[4]

  • Working solutions (in vitro): Dilute the DMSO stock solution in cell culture medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to your cells (typically below 0.5%).

  • Working solutions (in vivo): For in vivo experiments, this compound can be formulated in various ways. A common formulation is a suspension in a vehicle like corn oil or a solution containing DMSO, PEG300, Tween-80, and saline.[2][3] It is recommended to prepare these solutions fresh for each use.

4. What is the difference between IC50, EC50, and Ki for this compound?

  • EC50 (Half maximal effective concentration): For this compound, the EC50 is 5.9 µM for the inhibition of the TEAD4-Yap1 protein-protein interaction in a cell-free assay.[3] This value represents the concentration of the inhibitor that gives a half-maximal response.

  • Ki (Inhibition constant): The Ki for this compound is 10.3 µM for its covalent interaction with TEAD4.[2] For a covalent inhibitor, the Ki reflects the initial non-covalent binding affinity before the irreversible covalent bond is formed.

  • IC50 (Half maximal inhibitory concentration): While often reported, a single IC50 value can be misleading for a covalent inhibitor because its potency is time-dependent. The IC50 will decrease with longer incubation times. It is more informative to determine the kinetic parameters kinact and KI to fully characterize the inhibitor's potency.

5. How can I confirm that this compound is covalently binding to TEAD in my experiment?

  • Washout experiment: Treat cells with this compound, then wash the cells to remove unbound inhibitor. If the inhibitory effect persists after washout, it suggests covalent and irreversible binding.

  • Mass Spectrometry: Intact protein mass spectrometry can be used to detect the mass shift of the TEAD protein after incubation with this compound, confirming the formation of a covalent adduct.

  • Competition assay: Pre-incubate your protein of interest with a large excess of a non-covalent binder to the same pocket before adding a tagged version of this compound. A lack of labeling would suggest specific binding.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: In Vitro Potency of this compound

Parameter Value Assay Condition Reference
EC50 5.9 µMInhibition of TEAD4-Yap1 protein-protein interaction (cell-free)[3]
Ki 10.3 µMCovalent binding to TEAD4[2]
Maximum rate of inactivation (k_inact_) 0.038 h-1[5]
t1/2∞ 18.2 hours[5]

Table 2: Cellular Activity of this compound

Cell Line Assay Concentration Incubation Time Observed Effect Reference
GBM43Cell Viability0.5-100 µM48 hoursInhibition of cell viability[2]
HEK-293Co-IP5 µM48 hoursInhibition of Myc-TEAD4 and FLAG-Yap1 co-immunoprecipitation[2]
GBM43Gene Expression (CTGF)10 µM48 hoursSignificant reduction in CTGF transcript levels[2]
Transfected HEK-293Reporter Assay0.5-100 µM24 hoursReduction in TEAD reporter activity[2]
KYSE-30Cell Proliferation10 µM-Blocked TEAD4-overexpression-induced proliferation[6]
KYSE-30Cell Migration & Invasion10 µM-Reduced migration and invasion[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: TEAD Reporter Assay

This protocol is adapted from a method used to assess the effect of this compound on TEAD transcriptional activity.[1]

  • Cell Seeding: Plate HEK-293 or GBM43 cells at a density of 2.4 x 104 cells/well in a 96-well plate.

  • Transfection: After 24 hours, transfect the cells with a TEAD-responsive reporter plasmid (e.g., containing the CTGF promoter driving luciferase expression) and a control plasmid for normalization (e.g., TK-Renilla luciferase).

  • Inhibitor Treatment: 48 hours post-transfection, treat the cells with various concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Measure the luciferase activity according to the manufacturer's instructions for your luciferase assay system.

  • Data Analysis: Normalize the TEAD-reporter luciferase signal to the control Renilla luciferase signal.

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is a general guideline for assessing the disruption of the YAP-TEAD interaction by this compound.

  • Cell Culture and Treatment: Culture your chosen cell line (e.g., HEK-293T) and treat with this compound at the desired concentration and for the optimal duration, as determined by preliminary experiments. Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either YAP or TEAD overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binders.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both YAP and TEAD. A decrease in the co-precipitated protein in the this compound-treated sample compared to the control indicates disruption of the interaction.

Visualizations

Hippo Signaling Pathway and this compound Mechanism of Action

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade (Hippo Pathway 'On') cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 SAV1 SAV1 LATS1_2 LATS1/2 MOB1 MOB1 SAV1->LATS1_2 YAP_TAZ YAP/TAZ MOB1->YAP_TAZ P YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Translocation (Hippo 'Off') Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Interaction Target_Genes Target Gene Expression TEAD->Target_Genes Activation TED_347 This compound TED_347->TEAD Covalent Inhibition

Caption: Hippo Signaling Pathway and this compound Inhibition.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture treatment Treat cells with this compound or Vehicle Control start->treatment lysis Cell Lysis (Non-denaturing buffer) treatment->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (with anti-YAP/TEAD Ab) preclear->ip capture Capture Immune Complexes (with Protein A/G beads) ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Blot for YAP and TEAD) elute->analysis end End: Analyze Results analysis->end

Caption: Co-Immunoprecipitation Workflow.

Logical Flow for Troubleshooting a Failed Reporter Assay

Reporter_Troubleshooting start Problem: No/Low Reporter Signal check_transfection Check Transfection Efficiency (e.g., with GFP plasmid) start->check_transfection transfection_ok Transfection OK? check_transfection->transfection_ok optimize_transfection Optimize Transfection Protocol transfection_ok->optimize_transfection No check_reporter Validate Reporter Construct (Positive Control) transfection_ok->check_reporter Yes optimize_transfection->check_transfection reporter_ok Reporter OK? new_reporter Use a Different/Validated Reporter reporter_ok->new_reporter No check_cells Confirm Cell Line Responsiveness (Literature/Previous Data) reporter_ok->check_cells Yes new_reporter->check_reporter cells_ok Cells Responsive? new_cells Switch to a Responsive Cell Line cells_ok->new_cells No check_inhibitor Verify Inhibitor Activity (Alternative Assay) cells_ok->check_inhibitor Yes new_cells->check_cells end Solution Found check_inhibitor->end

Caption: Reporter Assay Troubleshooting Flowchart.

References

Technical Support Center: Mitigating MAPK Pathway-Mediated Resistance to TED-347

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to TED-347, a potent and irreversible covalent inhibitor of the YAP-TEAD protein-protein interaction. Evidence suggests that hyperactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway can be a key mechanism of acquired resistance to TEAD inhibitors. This guide offers strategies and detailed experimental protocols to investigate and potentially overcome this resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, irreversible, covalent, and allosteric inhibitor of the protein-protein interaction between Yes-associated protein (YAP) and TEA Domain (TEAD) transcription factors.[1][2] It specifically and covalently binds to a cysteine residue within the central pocket of TEAD, thereby blocking its transcriptional activity and exerting anti-tumor effects.[1][3]

Q2: What is the proposed mechanism of MAPK pathway-mediated resistance to this compound?

A2: While this compound does not directly target the MAPK pathway, cancer cells can develop resistance by upregulating MAPK signaling. This hyperactivation of the MAPK pathway can reinstate the expression of a subset of YAP/TAZ target genes, thereby bypassing the inhibitory effect of this compound on the YAP-TEAD interaction.[4][5] This creates a dependency on the MAPK pathway for survival and proliferation in the presence of this compound.

Q3: Is there evidence for combining this compound with MAPK pathway inhibitors?

A3: While direct synergy studies with this compound and MAPK inhibitors are not widely published, there is strong preclinical evidence for combining other TEAD inhibitors with MEK inhibitors (a key component of the MAPK pathway). These combinations have been shown to synergistically block the proliferation of various cancer cell lines, including mesothelioma and lung cancer.[4][5][6] This suggests that a combination strategy of this compound and a MEK inhibitor is a rational approach to overcoming MAPK-mediated resistance.

Troubleshooting Guides

Problem 1: Decreased sensitivity or acquired resistance to this compound in your cell line.

Possible Cause:

Hyperactivation of the MAPK signaling pathway.

Suggested Solution:

  • Assess MAPK Pathway Activation: Perform a Western blot to check the phosphorylation status of key MAPK pathway proteins, particularly ERK1/2 (p-ERK). An increase in the p-ERK/total ERK ratio in this compound-resistant cells compared to parental cells would indicate MAPK pathway activation.

  • Test Combination Therapy: Treat your this compound-resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib, selumetinib). A synergistic effect on cell viability would support the hypothesis of MAPK-mediated resistance.

Problem 2: Unsure if the MAPK pathway is the primary driver of resistance in your model.

Possible Cause:

Other resistance mechanisms may be at play.

Suggested Solution:

  • Generate a this compound Resistant Cell Line: If you haven't already, develop a resistant cell line by chronically exposing the parental cell line to increasing concentrations of this compound. This will provide a model system to investigate resistance mechanisms.

  • Perform a TEAD Reporter Assay: Use a TEAD transcriptional reporter assay to confirm that this compound is still capable of inhibiting the YAP-TEAD interaction in the resistant cells. If the reporter activity is still high in the presence of this compound, it suggests a bypass mechanism like MAPK activation is restoring the expression of downstream target genes.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/Assay ConditionReference
EC50 5.9 µMTEAD4-Yap1 protein-protein interaction (cell-free)[1][2]
Ki 10.3 µMCovalent binding to TEAD4[1][3]
Cell Viability Inhibition ~30% at 10 µMGBM43 glioblastoma cells (48 hours)[1]

Table 2: Synergy of TEAD and MEK Inhibitor Combinations (Data from other TEAD inhibitors)

TEAD InhibitorMEK InhibitorCell LineSynergy Score (Bliss)OutcomeReference
SW-682 (pan-TEAD inhibitor)MirdametinibSCC-25 (Head and Neck)10.7Marked Synergy[7]
VT108 (TEAD inhibitor)TrametinibMultiple Mesothelioma and NSCLC lines≥10Synergy[4]
VT108 (TEAD inhibitor)CobimetinibMultiple Mesothelioma and NSCLC lines≥10Synergy[4]

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

This protocol is a general guideline and may need optimization for your specific cell line.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Cell counting solution (e.g., trypan blue)

  • Cell culture flasks/plates

Procedure:

  • Determine the initial IC50 of this compound: Perform a dose-response experiment to determine the concentration of this compound that inhibits the growth of your parental cell line by 50%.

  • Initial Treatment: Start by treating the parental cells with a low concentration of this compound (e.g., IC10-IC20).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A 1.5 to 2-fold increase at each step is a reasonable starting point.

  • Monitor and Passage: Continuously monitor the cells for viability and proliferation. Passage the cells as they reach confluency, always maintaining the selective pressure of this compound.

  • Establish the Resistant Line: After several months of continuous culture with increasing concentrations of this compound, you should have a cell line that can proliferate in a significantly higher concentration of the drug compared to the parental line.

  • Characterize the Resistant Line: Confirm the resistance by re-evaluating the IC50 of this compound. The resistant line should have a significantly higher IC50 than the parental line.

Protocol 2: Western Blot for Phospho-ERK (p-ERK) and Total ERK

Materials:

  • Parental and this compound-resistant cell lines

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells with lysis buffer and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To determine total ERK levels, the membrane can be stripped and re-probed with the antibody against total ERK.

  • Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK for each sample.

Protocol 3: TEAD Transcriptional Reporter Assay

Materials:

  • Parental and this compound-resistant cell lines

  • TEAD-responsive luciferase reporter plasmid (e.g., containing tandem TEAD binding sites upstream of a minimal promoter driving firefly luciferase)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed the parental and resistant cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the dose-dependent inhibition of TEAD reporter activity by this compound in the parental versus the resistant cell lines.

Visualizations

MAPK_Pathway RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified MAPK signaling pathway.

Resistance_Workflow Start Decreased this compound Sensitivity Generate Generate Resistant Cell Line Start->Generate Assess_MAPK Assess MAPK Pathway (Western Blot for p-ERK) Generate->Assess_MAPK MAPK_Active MAPK Pathway Hyperactivated Assess_MAPK->MAPK_Active Combine Test this compound + MEK Inhibitor MAPK_Active->Combine Yes Synergy Synergistic Effect Observed Combine->Synergy End Overcome Resistance Synergy->End Yes

Caption: Workflow for investigating MAPK-mediated resistance.

Resistance_Mechanism TED347 This compound YAP_TEAD YAP-TEAD Interaction TED347->YAP_TEAD Inhibits Transcription TEAD-mediated Transcription YAP_TEAD->Transcription Resistance Drug Resistance Transcription->Resistance MAPK MAPK Pathway Hyperactivation Bypass_Transcription Restored Transcription MAPK->Bypass_Transcription Activates Bypass_Transcription->Resistance

Caption: Mechanism of MAPK-mediated resistance to this compound.

References

Technical Support Center: Enhancing the Selectivity of TED-347 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of TED-347, a potent, irreversible, and covalent inhibitor of the YAP-TEAD protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an allosteric and covalent inhibitor of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3][4] It functions by specifically and irreversibly binding to a cysteine residue (Cys-367) located within the central pocket of TEAD proteins.[1][5] This covalent modification prevents the binding of YAP to TEAD, thereby inhibiting TEAD-mediated gene transcription and suppressing downstream cellular processes like proliferation and survival, particularly in cancer cells with a dysregulated Hippo signaling pathway.[1][6][7]

Q2: How selective is this compound for TEAD proteins?

A2: Current data indicates that this compound is selective for TEAD family members, showing similar efficacy for both TEAD2 and TEAD4.[1][5] Studies have also shown that it does not inhibit other tested protein-protein interactions, such as uPAR-uPA or Cav2.2 α-β.[1][5][6] However, a comprehensive selectivity profile across the entire human kinome (kinome scan) has not been widely published. Given its covalent nature, it is crucial for researchers to empirically determine its selectivity in their specific cellular context.

Q3: What are the known binding kinetics and potency of this compound?

A3: this compound acts as a time-dependent inhibitor. The key quantitative parameters are summarized in the table below.[2][3][8][9]

ParameterValueTarget
EC50 5.9 µMTEAD4-YAP1 protein-protein interaction
Ki 10.3 µMTEAD4

Q4: How can I assess the on-target engagement of this compound in my cellular experiments?

A4: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm the direct binding of this compound to TEAD proteins within intact cells.[10][11][12][13] This technique measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of TEAD in the presence of this compound indicates target engagement.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Troubleshooting Steps
High cell toxicity at expected effective concentrations. Off-target effects due to the covalent nature of this compound reacting with other cysteine-containing proteins.1. Perform a dose-response curve: Determine the lowest effective concentration that inhibits TEAD-YAP signaling with minimal toxicity. 2. Reduce incubation time: As this compound is an irreversible inhibitor, shorter exposure times may be sufficient for target engagement while minimizing off-target reactions. 3. Perform a proteome-wide cysteine reactivity profiling: Use techniques like activity-based protein profiling (ABPP) to identify other cellular proteins that react with this compound.[14]
Inconsistent or lack of inhibition of TEAD target gene expression. 1. Insufficient target engagement. 2. Issues with compound stability or cellular uptake. 3. Redundant signaling pathways compensating for TEAD inhibition.1. Confirm target engagement: Use CETSA to verify that this compound is binding to TEAD in your cell line.[10][11][12][13] 2. Check compound integrity: Ensure proper storage and handling of this compound. Use freshly prepared solutions. 3. Analyze downstream pathway activation: Investigate potential feedback loops or parallel pathways that might be activated upon TEAD inhibition. For example, some TEAD inhibitors have been shown to activate AKT signaling.[15]
Discrepancy between biochemical and cellular assay results. 1. Poor cell permeability of this compound. 2. High protein binding in cell culture media. 3. Intracellular compound metabolism.1. Optimize cell treatment conditions: Vary cell density, serum concentration, and treatment duration. 2. Use alternative delivery methods: Consider using formulation agents to improve solubility and uptake.[3][9] 3. Measure intracellular compound concentration: If possible, use analytical methods like LC-MS/MS to quantify the amount of this compound that reaches the intracellular compartment.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for TEAD Target Engagement

This protocol is a generalized procedure and should be optimized for your specific cell line and experimental setup.[10][11][12][13][16]

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Apparatus for protein quantification (e.g., Western blot, ELISA)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to desired confluency.

    • Treat cells with this compound at various concentrations or a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heating:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by a cooling step to 4°C.

  • Lysis and Protein Separation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of soluble TEAD protein at each temperature using a suitable method like Western blotting or ELISA.

    • Plot the percentage of soluble TEAD as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

Signaling Pathway

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 MST1_2->LATS1_2 +P SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ +P MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ->YAP_TAZ_P YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Nuclear Translocation TEAD TEAD Target_Genes Target Gene Expression TEAD->Target_Genes YAP_TAZ_N->TEAD Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TED_347 This compound TED_347->TEAD Covalent Inhibition

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound on the YAP-TEAD interaction.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis of Off-Target Effects dose_response 1. Dose-Response & Time-Course Experiment start->dose_response assess_phenotype 2. Assess Phenotype (e.g., Viability, Target Gene Expression) dose_response->assess_phenotype cetsa 3. Confirm On-Target Engagement (CETSA) assess_phenotype->cetsa proteomics 4. Identify Off-Targets (Chemoproteomics/ABPP) cetsa->proteomics decision Off-Targets Identified? proteomics->decision optimize 5a. Optimize Experiment (Lower Dose, Shorter Time) decision->optimize Yes modify 5b. Consider Structural Modification of this compound decision->modify Persistent Off-Targets end End: Improved Selectivity decision->end No optimize->assess_phenotype modify->end

Caption: Workflow for troubleshooting and improving the selectivity of this compound in cellular assays.

References

Validation & Comparative

A Comparative Guide to TED-347 and Other YAP-TEAD Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TED-347 with other prominent YAP-TEAD inhibitors, supported by experimental data. The information is presented to facilitate informed decisions in the selection and application of these compounds in cancer research and drug discovery.

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway. In their active state, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis. The interaction between YAP/TAZ and TEAD is therefore a prime target for therapeutic intervention.

This guide focuses on this compound, a covalent inhibitor of the YAP-TEAD interaction, and compares its performance with other notable inhibitors in the field, including VT104, K-975, and IK-930.

Quantitative Performance Comparison of YAP-TEAD Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the data are compiled from various studies, and experimental conditions may differ.

InhibitorTarget(s)Mechanism of ActionIC50/EC50Cell Line(s)Key FindingsReference(s)
This compound TEADsCovalent, irreversible, allosteric inhibitor of YAP-TEAD interaction. Binds to Cys367 in the central pocket of TEAD4.EC50: 5.9 µM (TEAD4-YAP1 PPI) Ki: 10.3 µM (TEAD4)GBM43Inhibits glioblastoma cell viability and reduces TEAD transcriptional activity.[1][2][3][1][2][3]
VT104 pan-TEADPotent and orally active inhibitor of TEAD auto-palmitoylation.IC50: 10.4 nM (YAP reporter assay)NCI-H2373, NCI-H226Inhibits proliferation of NF2-deficient mesothelioma cells and shows in vivo antitumor efficacy.[4][5][4][5]
K-975 pan-TEADPotent, selective, and orally active covalent inhibitor. Binds to Cys359 in the palmitate-binding pocket of TEAD.IC50: < 1 µM (Cell proliferation)MSTO-211H, NCI-H2052Potently inhibits the proliferation of NF2-non-expressing malignant pleural mesothelioma (MPM) cell lines and shows in vivo anti-tumor effect.[6][7][8][9][6][7][8][9]
IK-930 Paralog-selective TEAD inhibitorBlocks TEAD transcriptional activity by disrupting auto-palmitoylation.Data not publicly available in peer-reviewed publications.Advanced solid tumorsReported to have a favorable therapeutic window with potent anti-tumor activity in preclinical models and is currently in Phase 1 clinical trials.[10][11][12][10][11][12]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the context of these inhibitors, the following diagrams illustrate the YAP-TEAD signaling pathway and a typical experimental workflow for their evaluation.

YAP_TEAD_Signaling_Pathway cluster_upstream Upstream Hippo Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates SAV1 SAV1 SAV1->MST1/2 activates MOB1 MOB1 MOB1->LATS1/2 activates YAP/TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP/TAZ_p->14-3-3 binds YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates 14-3-3->YAP/TAZ_p sequesters in cytoplasm TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP/TAZ_n->TEAD binds Inhibitors This compound, VT104, K-975, IK-930 Inhibitors->TEAD inhibit

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and points of intervention by inhibitors.

Experimental_Workflow Start Start: High-Throughput Screening Biochemical_Assay Biochemical Assays (e.g., TR-FRET, AlphaLISA) Start->Biochemical_Assay Cellular_Assays Cell-Based Assays Biochemical_Assay->Cellular_Assays Reporter_Assay TEAD Luciferase Reporter Assay Cellular_Assays->Reporter_Assay Proliferation_Assay Cell Proliferation Assay (e.g., IncuCyte) Cellular_Assays->Proliferation_Assay Target_Gene_Expression Target Gene Expression (RT-qPCR) Cellular_Assays->Target_Gene_Expression Co_IP Co-Immunoprecipitation (YAP-TEAD Interaction) Cellular_Assays->Co_IP In_Vivo_Models In Vivo Xenograft Models Proliferation_Assay->In_Vivo_Models Target_Gene_Expression->In_Vivo_Models Co_IP->In_Vivo_Models Efficacy_Toxicity Efficacy and Toxicity Studies In_Vivo_Models->Efficacy_Toxicity Lead_Optimization Lead Optimization & Preclinical Development Efficacy_Toxicity->Lead_Optimization

Caption: A general experimental workflow for the screening and validation of YAP-TEAD inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy of YAP-TEAD inhibitors. These are generalized from published methodologies and may require optimization for specific cell lines and experimental conditions.

TEAD Luciferase Reporter Assay

This assay measures the transcriptional activity of TEADs in response to inhibitor treatment.

Materials:

  • HEK293T or other suitable cells

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TEAD-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the YAP-TEAD inhibitor or vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition relative to the vehicle control.

Cell Proliferation Assay (IncuCyte®)

This real-time, live-cell imaging assay monitors the effect of inhibitors on cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., NCI-H226)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • IncuCyte® Live-Cell Analysis System

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment (e.g., 1,000-5,000 cells/well). Allow cells to adhere for several hours.[1][13][14]

  • Inhibitor Treatment: Add fresh medium containing a range of inhibitor concentrations or a vehicle control to the wells.

  • Image Acquisition: Place the plate in the IncuCyte® system and acquire phase-contrast images at regular intervals (e.g., every 2-4 hours) for 3-5 days.[1][13][14]

  • Data Analysis: Use the IncuCyte® software to analyze the images and quantify cell confluence over time. Plot the confluence data against time to generate growth curves and determine the effect of the inhibitor on cell proliferation.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay is used to determine if an inhibitor can disrupt the physical interaction between YAP and TEAD proteins.

Materials:

  • Cells expressing tagged YAP and/or TEAD (e.g., FLAG-YAP and Myc-TEAD)

  • Lysis buffer (non-denaturing)

  • Antibody against one of the tags (e.g., anti-FLAG antibody)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysis: Treat cells with the inhibitor or vehicle for the desired time, then lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to one of the tagged proteins (the "bait," e.g., anti-FLAG) overnight at 4°C.

  • Complex Capture: Add protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complex.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the other tagged protein (the "prey," e.g., anti-Myc) to detect the co-immunoprecipitated protein. A decrease in the prey protein signal in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression

This method quantifies the mRNA levels of YAP-TEAD target genes to assess the downstream effects of the inhibitors.

Materials:

  • Cells treated with inhibitors

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for YAP-TEAD target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with various concentrations of the inhibitor or vehicle for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a qPCR master mix, the synthesized cDNA, and primers for the target and housekeeping genes.

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. A dose-dependent decrease in target gene expression indicates effective inhibition of the YAP-TEAD pathway.[15]

This guide provides a foundational comparison of this compound and other YAP-TEAD inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental protocols for their specific research needs. The field of YAP-TEAD inhibitors is rapidly evolving, and new compounds and data are continuously emerging.

References

A Comparative Guide to Hippo Pathway Inhibitors: TED-347 versus Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the Hippo signaling pathway, the choice of inhibitory small molecules is critical for dissecting cellular mechanisms and developing novel therapeutics. This guide provides a detailed comparison of two widely recognized inhibitors, TED-347 and Verteporfin, focusing on their mechanisms of action, reported efficacy, and the experimental protocols supporting these findings.

Mechanism of Action and Specificity

This compound is a potent, irreversible, and covalent inhibitor that specifically targets the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) transcription factors.[1][2][3] Its mechanism is highly specific, involving the formation of a covalent bond with a conserved cysteine residue (Cys-367) located in the central palmitate-binding pocket of TEAD4.[1][2] This allosteric modification prevents the binding of YAP, thereby inhibiting the transcription of downstream target genes responsible for cell proliferation and survival.[1][4]

Verteporfin , a clinically approved photosensitizer, has been repurposed as a Hippo pathway inhibitor.[5][6][7] Its primary mechanism in this context is the disruption of the YAP-TEAD interaction.[6] However, its mode of action appears to be multifaceted. Some studies suggest that Verteporfin may directly bind to YAP, altering its conformation and preventing its association with TEAD.[8] Additionally, it has been reported to promote the sequestration of YAP in the cytoplasm by upregulating the 14-3-3σ chaperone protein.[8][9] It is important to note that Verteporfin's activity as a photosensitizer is a distinct function that can be utilized in photodynamic therapy (PDT) to induce localized cell death.[5][7]

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound and Verteporfin to facilitate a direct comparison of their reported potencies.

ParameterThis compoundVerteporfinSource
Target YAP-TEAD Protein-Protein InteractionYAP-TEAD Protein-Protein Interaction[1],
Mechanism Irreversible, covalent, and allosteric inhibitor of TEADDisrupts YAP-TEAD interaction; promotes cytoplasmic sequestration of YAP[1][2][3],[8]
EC50 5.9 µM (for TEAD4-Yap1 interaction)100 nM (for enhancing trypsin cleavage of YAP)[1][2],
Ki 10.3 µM (for TEAD4)Not Reported[1][2]
Cellular Effects Inhibition of glioblastoma cell viability (30% reduction at 10 µM)Inhibition of bladder cancer cell growth and invasion in a dosage-dependent manner[1],[10]

Signaling Pathway and Inhibition Diagram

The diagram below illustrates the canonical Hippo signaling pathway and the points of intervention for both this compound and Verteporfin.

Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCRs GPCRs MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP/TAZ YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates 14-3-3 14-3-3 p_YAP_TAZ->14-3-3 binds 14-3-3->p_YAP_TAZ sequesters TEAD TEAD YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Upstream Signals Upstream Signals Upstream Signals->MST1_2 activate TED347 This compound TED347->TEAD covalently binds & allosterically inhibits Verteporfin Verteporfin Verteporfin->YAP_TAZ promotes cytoplasmic sequestration Verteporfin->YAP_TAZ_nuc disrupts interaction

Caption: The Hippo signaling pathway with points of inhibition for this compound and Verteporfin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and Verteporfin.

TEAD-YAP Luciferase Reporter Assay (for this compound)

This assay is designed to quantify the transcriptional activity of the TEAD-YAP complex.[3][11]

  • Cell Culture and Transfection:

    • Plate HEK-293 or GBM43 cells in 96-well plates at a density of 2.4 x 10^4 cells per well.[11]

    • After 24 hours, transfect the cells with a pGL3.1 reporter plasmid containing the CTGF promoter and a co-transfection control plasmid encoding Renilla luciferase. Co-transfect with expression vectors for YAP1 and TEAD4.[11]

  • Compound Treatment:

    • Allow the cells to express the transfected plasmids for 48 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.5, 1.0, 5.0, 10 µM) or a vehicle control (DMSO) for an additional 48 hours.[11]

  • Luciferase Measurement:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Western Blot for YAP/p-YAP and Downstream Targets (for Verteporfin)

This protocol is used to assess the effect of Verteporfin on the expression and phosphorylation of YAP and its target genes.[9]

  • Cell Culture and Treatment:

    • Culture breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media.

    • Treat the cells with different concentrations of Verteporfin for a specified duration (e.g., 72 hours).[9]

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against YAP, phospho-YAP (p-YAP), TEAD, and downstream targets like AXL, CYR61, and CTGF.[9] Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a Hippo pathway inhibitor using a combination of in vitro assays.

Experimental_Workflow cluster_invitro In Vitro Characterization ppi_assay Protein-Protein Interaction Assay (e.g., FRET, AlphaScreen) reporter_assay Luciferase Reporter Assay ppi_assay->reporter_assay Confirm inhibition of transcriptional activity western_blot Western Blot reporter_assay->western_blot Validate downstream target modulation viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) western_blot->viability_assay Determine effect on cell proliferation end Data Analysis & Conclusion viability_assay->end Evaluate therapeutic potential start Test Compound (this compound or Verteporfin) start->ppi_assay Assess direct inhibition

References

A Comparative Analysis of the TEAD Inhibitors TED-347 and K-975

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent covalent inhibitors of the YAP/TAZ-TEAD protein-protein interaction, TED-347 and K-975. Both molecules target the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, which are key downstream effectors of the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD-mediated transcription are implicated in the development and progression of various cancers. This document summarizes the available preclinical data on the efficacy of this compound and K-975, presents detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and K-975

This compound and K-975 are potent, irreversible, and covalent allosteric inhibitors that target the central palmitate-binding pocket of TEAD proteins.[1][2] By covalently binding to a conserved cysteine residue within this pocket, both compounds disrupt the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[3][4] This disruption effectively blocks TEAD transcriptional activity and has been shown to inhibit the proliferation of cancer cells dependent on the Hippo pathway.[1][3] While both inhibitors share a similar mechanism of action, their reported potencies and experimental contexts differ.

Data Presentation

The following tables summarize the available quantitative data for this compound and K-975 from various preclinical studies.

Disclaimer: The data presented for this compound and K-975 are from separate studies conducted under different experimental conditions. Therefore, a direct comparison of the absolute values may not be appropriate. This information is intended to provide a summary of the individual efficacy of each compound as reported in the literature.

Table 1: In Vitro Efficacy of this compound
AssayCell LineParameterValueReference
TEAD4-Yap1 Protein-Protein Interaction-EC505.9 μM[1]
TEAD4 Covalent Binding-Ki10.3 μM[1]
Cell ViabilityGBM43-Inhibition at 0.5-100 μM[1]
TEAD Reporter AssayHEK-293, GBM43-Reduction in reporter activity at 0.5-100 μM[1]
Table 2: In Vitro Efficacy of K-975
AssayCell LineParameterValueReference
Cell Proliferation (NF2-non-expressing)Various MPMGI50~20 nM (for NCI-H226)
Cell Proliferation (NF2-expressing)Various MPM-Weaker inhibition than NF2-non-expressing lines[3]
CTGF Reporter AssayNCI-H661/CTGF-LucMax Inhibition~70%[5]
YAP1/TAZ-TEAD PPINCI-H226-Inhibition at 10-10000 nM[3]
Table 3: In Vivo Efficacy of K-975
Animal ModelCell LineDosingEffectReference
MPM Xenograft (mouse)NCI-H226, MSTO-211H10-300 mg/kg, p.o. twice daily for 14 daysInhibition of tumor growth[3]

No in vivo efficacy data for this compound was found in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

TEAD4-Yap1 Protein-Protein Interaction Assay (for this compound)

This assay is designed to measure the disruption of the interaction between TEAD4 and Yap1 by an inhibitor. A common method is a cell-free assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Briefly, purified, tagged TEAD4 and Yap1 proteins are incubated together in the presence of varying concentrations of the test compound (e.g., this compound). The FRET signal, which is proportional to the extent of protein-protein interaction, is measured. A decrease in the FRET signal indicates inhibition of the interaction. The EC50 value is then calculated from the dose-response curve.

Cell Viability and Proliferation Assays (for this compound and K-975)

These assays determine the effect of the inhibitors on cancer cell growth.

  • Cell Seeding: Cancer cell lines (e.g., GBM43 for this compound, various MPM cell lines for K-975) are seeded in 96-well plates at a specific density.

  • Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the inhibitor or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours for this compound, 144 hours for K-975).

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. The signal is proportional to the number of viable cells.

  • Data Analysis: The results are normalized to the vehicle-treated control, and dose-response curves are generated to determine parameters like GI50 (concentration for 50% growth inhibition).

TEAD Reporter Gene Assay (for this compound and K-975)

This assay measures the ability of the inhibitors to block TEAD-mediated gene transcription.

  • Cell Transfection: Cells (e.g., HEK-293 or a cancer cell line) are co-transfected with a reporter plasmid containing a TEAD-responsive promoter (e.g., from the CTGF gene) driving the expression of a reporter gene (e.g., luciferase) and a control plasmid for normalization.

  • Compound Treatment: The transfected cells are treated with different concentrations of the inhibitor.

  • Luciferase Assay: After a set incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The reporter luciferase activity is normalized to the control, and the percentage of inhibition is calculated relative to the vehicle-treated cells.

In Vivo Tumor Xenograft Studies (for K-975)

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

  • Cell Implantation: Human cancer cells (e.g., NCI-H226 or MSTO-211H) are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are randomized into groups and treated with the inhibitor (e.g., K-975 administered orally) or a vehicle control on a defined schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, and the tumors are excised and weighed. The efficacy of the inhibitor is determined by comparing the tumor growth in the treated groups to the control group.

Mandatory Visualization

Hippo Signaling Pathway and TEAD Inhibition

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of TEAD inhibitors like this compound and K-975.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Mechanical Cues Mechanical Cues LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation YAP_TAZ_P p-YAP/TAZ Degradation 14-3-3 Binding & Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Inhibitor This compound / K-975 Inhibitor->TEAD covalently binds & inhibits

Caption: The Hippo pathway and the inhibitory action of this compound/K-975 on TEAD.

General Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of TEAD inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay_Dev Biochemical Assay (e.g., TR-FRET) Cell_Assay Cell-Based Assays Assay_Dev->Cell_Assay Reporter_Assay TEAD Reporter Gene Assay Cell_Assay->Reporter_Assay Proliferation_Assay Cell Proliferation Assay Cell_Assay->Proliferation_Assay Xenograft Tumor Xenograft Model Reporter_Assay->Xenograft Proliferation_Assay->Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Lead_Opt Lead Optimization PK_PD->Lead_Opt Start Compound Synthesis (this compound / K-975) Start->Assay_Dev

Caption: A generalized workflow for the preclinical assessment of TEAD inhibitors.

References

A Comparative Analysis of YAP-TEAD Inhibitors: TED-347 and IAG933

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in cancer, leading to the activation of the transcriptional coactivators YAP and TAZ. The interaction of YAP/TAZ with the TEAD family of transcription factors is a key downstream event that drives the expression of genes involved in cell proliferation and survival. Consequently, inhibiting the YAP/TAZ-TEAD protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. This guide provides a detailed comparative analysis of two small molecule inhibitors targeting this interaction: TED-347 and IAG933.

At a Glance: Key Differences

FeatureThis compoundIAG933
Mechanism of Action Irreversible, covalent, and allosteric inhibitor of the YAP-TEAD PPI.[1][2][3]Direct, selective disruptor of the YAP/TAZ-TEAD PPI.[4][5]
Binding Site Covalently binds to Cys-367 in the central pocket of TEAD4.[1][3]Binds to the Ω-loop pocket of all four TEAD paralogs.[6][7]
Potency (In Vitro) EC50: 5.9 µM (TEAD4-Yap1 PPI)[1][8]Ki: 10.3 µM (TEAD4)[1][3]IC50: 11-26 nM (TEAD target gene expression)[7][9]IC50: 9 nM (Avi-human TEAD4)[9]
Cellular Activity Inhibits glioblastoma (GBM43) cell viability.[1][3]Potent antiproliferative activity in Hippo-dependent cell lines, particularly mesothelioma (GI50: 13-91 nM).[9]
In Vivo Efficacy Antitumor activity demonstrated.[1][3]Deep tumor regression in Hippo-driven mesothelioma xenografts.[5][7]
Clinical Development PreclinicalPhase I clinical trial (NCT04857372) enrollment halted due to lack of efficacy.[4][10]

Mechanism of Action and Signaling Pathway

Both this compound and IAG933 target the interaction between YAP/TAZ and TEAD, but through distinct mechanisms. This compound acts as an irreversible, covalent inhibitor that allosterically disrupts the PPI. It achieves this by forming a covalent bond with a specific cysteine residue (Cys-367) located in the central pocket of TEAD4.[1][3] In contrast, IAG933 is a direct competitor, binding to the Ω-loop pocket on TEAD transcription factors, the very interface where YAP and TAZ normally dock.[6][7] This direct disruption prevents the formation of the oncogenic transcriptional complex.

The Hippo signaling pathway is a complex cascade that ultimately controls the localization and activity of YAP and TAZ. When the pathway is "on," a series of phosphorylation events leads to the cytoplasmic sequestration and degradation of YAP/TAZ. When the pathway is "off," unphosphorylated YAP/TAZ translocates to the nucleus and binds to TEAD, driving cancer cell proliferation and survival. Both this compound and IAG933 intervene at this final, critical step.

Hippo_Pathway Hippo Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCRs MST1_2 MST1/2 GPCR->MST1_2 Mechanical_Stress Mechanical Stress Mechanical_Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Cytoplasmic Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ->TEAD binds Gene_Expression Target Gene Expression TEAD->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation TED_347 This compound TED_347->TEAD covalently binds (allosteric) IAG933 IAG933 IAG933->TEAD directly binds (competitive)

Hippo Pathway and Inhibitor Targets

Experimental Data Summary

ParameterThis compoundIAG933Reference
TEAD-YAP PPI Inhibition (EC50/IC50) 5.9 µM (TEAD4-Yap1)9 nM (Avi-human TEAD4)[1][8][9]
TEAD Binding Affinity (Ki) 10.3 µM (TEAD4)Not Reported[1][3]
TEAD Target Gene Expression Inhibition (IC50) Not Reported11-26 nM[7][9]
Cell Viability/Proliferation (IC50/GI50) ~30% inhibition at 10 µM (GBM43)13-91 nM (Mesothelioma cell lines)[1][9]
In Vivo Tumor Growth Inhibition DemonstratedDeep tumor regression[1][3][5][7]

Detailed Experimental Protocols

TEAD-YAP Protein-Protein Interaction Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay is a common method to quantify the disruption of the TEAD-YAP interaction in a cell-free system.

Objective: To determine the EC50/IC50 of this compound and IAG933 for the inhibition of the TEAD-YAP PPI.

Materials:

  • Recombinant TEAD protein (e.g., TEAD4) fused to a donor fluorophore (e.g., terbium cryptate).

  • A peptide derived from the TEAD-binding domain of YAP fused to an acceptor fluorophore (e.g., d2).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well low-volume microplates.

  • Test compounds (this compound, IAG933) serially diluted in DMSO.

  • A microplate reader capable of TR-FRET measurements.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the microplate, add the test compounds to the assay buffer.

  • Add the recombinant TEAD-donor fusion protein to each well.

  • Incubate for a pre-determined time to allow for compound binding (especially for covalent inhibitors like this compound).

  • Add the YAP-acceptor peptide to initiate the binding reaction.

  • Incubate the plate at room temperature for 1-2 hours to allow the interaction to reach equilibrium.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the acceptor to donor fluorescence and plot the values against the compound concentration to determine the IC50.

Cellular Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the effect of this compound and IAG933 on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., GBM43 for this compound, MSTO-211H for IAG933).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Test compounds (this compound, IAG933) serially diluted in culture medium.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Solubilization solution (for MTT assay).

  • A microplate reader (absorbance for MTT, luminescence for CellTiter-Glo®).

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • For MTT assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • For CellTiter-Glo® assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

  • Normalize the results to the vehicle control and plot cell viability against compound concentration to determine the IC50 or GI50.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to quantify the expression levels of TEAD target genes, such as CTGF and ANKRD1.

Objective: To assess the ability of this compound and IAG933 to inhibit TEAD-dependent transcription.

Materials:

  • Cancer cell line of interest.

  • Test compounds (this compound, IAG933).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Primers for target genes (e.g., CTGF, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • A real-time PCR instrument.

Procedure:

  • Treat cells with the test compounds for a specified time (e.g., 24 hours).

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Run the qPCR reaction in a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Experimental Workflow Visualization

Experimental_Workflow General Experimental Workflow for Inhibitor Characterization Start Start In_Vitro In Vitro Assays Start->In_Vitro TR_FRET TR-FRET (PPI) In_Vitro->TR_FRET Binding_Kinetics Binding Kinetics (SPR) In_Vitro->Binding_Kinetics Cell_Based Cell-Based Assays In_Vitro->Cell_Based Viability Cell Viability Cell_Based->Viability Gene_Expression Gene Expression (qPCR) Cell_Based->Gene_Expression Co_IP Co-Immunoprecipitation Cell_Based->Co_IP In_Vivo In Vivo Studies Cell_Based->In_Vivo Xenograft Xenograft Models In_Vivo->Xenograft Clinical Clinical Trials Xenograft->Clinical

Inhibitor Characterization Workflow

Conclusion

This compound and IAG933 represent two distinct approaches to targeting the oncogenic YAP/TAZ-TEAD interaction. This compound is a covalent, allosteric inhibitor with micromolar potency in vitro. In contrast, IAG933 is a direct, competitive inhibitor with nanomolar potency in both biochemical and cellular assays, and it demonstrated significant preclinical in vivo efficacy. However, the clinical development of IAG933 was halted due to a lack of efficacy in a Phase I trial. This highlights the challenges in translating potent preclinical activity into clinical benefit. Further research into the nuances of Hippo pathway biology and the development of next-generation inhibitors with improved therapeutic windows are warranted. This comparative guide provides a foundational understanding of these two molecules to inform future research and drug development efforts in this critical signaling pathway.

References

A Head-to-Head Comparison of TEAD Inhibitors: TED-347 and IK-930

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its dysregulation, often leading to the activation of the transcriptional coactivators YAP and TAZ, is implicated in the development and progression of various cancers. The TEA domain (TEAD) family of transcription factors are the primary downstream effectors of YAP/TAZ. Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a promising strategy for cancer therapy. This guide provides a comparative overview of two novel TEAD inhibitors, TED-347 and IK-930, based on currently available preclinical and clinical data.

At a Glance: Key Differences

FeatureThis compoundIK-930
Mechanism of Action Irreversible, covalent, and allosteric inhibitor of the YAP-TEAD protein-protein interaction.[1][2][3]Selective, small-molecule inhibitor of TEAD that prevents palmitate binding, disrupting TEAD-dependent transcription.[4][5]
Binding Site Covalently binds to Cys-367 in the central pocket of TEAD4.[1][3]Binds to the palmitate binding pocket of TEAD.[5][6]
Potency EC50: 5.9 μM for TEAD4-Yap1 interaction[1][3][7][8]Ki: 10.3 μM for TEAD4[1][3]EC50: <0.1 µM[9]
Development Stage Preclinical[1][2][3]Phase 1 Clinical Trial (NCT05228015)[5][10][11][12]
Reported Antitumor Activity In vitro activity in glioblastoma cell lines.[1][2][7]Antitumor activity in mouse xenograft models with Hippo pathway alterations.[4][5] Encouraging signs of clinical activity in patients with epithelioid hemangioendothelioma (EHE).[10]
Selectivity Selective for TEADs; inhibits TEAD2 with similar efficacy to TEAD4.[1]TEAD1 selective.[10]

In-Depth Analysis

This compound: A Covalent Inhibitor of the YAP-TEAD Interaction

This compound is a potent, irreversible, and covalent allosteric inhibitor that directly targets the protein-protein interaction between YAP and TEAD.[1][2][3] By covalently binding to a conserved cysteine residue (Cys-367) within the central pocket of TEAD4, this compound effectively blocks TEAD's transcriptional activity.[1][3]

Preclinical Findings: In vitro studies have demonstrated that this compound inhibits the viability of glioblastoma (GBM) cancer cells and reduces the expression of TEAD target genes, such as CTGF.[1] It has been shown to be selective for TEADs and does not inhibit other protein-protein interactions like uPAR-uPA or Cav2.2 α-β.[1][3]

IK-930: A Selective TEAD Palmitoylation Inhibitor

IK-930 is a selective, orally available small-molecule inhibitor of TEAD that functions by preventing the binding of palmitate to the TEAD protein.[4][5] This palmitoylation is a critical post-translational modification required for TEAD stability and its interaction with YAP/TAZ. By blocking this process, IK-930 disrupts aberrant TEAD-dependent transcription.[5]

Preclinical and Clinical Findings: Preclinical models have shown that IK-930 exhibits antitumor activity in mouse xenografts with genetic alterations in the Hippo pathway.[4][5] Ikena Oncology is currently evaluating IK-930 in a Phase 1 clinical trial (NCT05228015) for patients with advanced solid tumors, including those with NF2-deficient mesothelioma and EHE.[5][11][12] Initial data from the dose-escalation portion of the trial have indicated a favorable safety profile and encouraging signs of clinical activity, particularly in patients with EHE.[10] Notably, IK-930's selectivity for TEAD1 is suggested to circumvent the renal toxicity observed with some pan-TEAD inhibitors.[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating TEAD inhibitors.

Hippo Signaling Pathway Hippo Signaling Pathway and Inhibitor Action cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention NF2 NF2 MST1/2 MST1/2 NF2->MST1/2 LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation MST1/2->LATS1/2 YAP/TAZ_p p-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n Nuclear Translocation TEAD TEAD Target Genes Target Genes TEAD->Target Genes Transcription YAP/TAZ_n->TEAD This compound This compound This compound->TEAD Covalent Binding (YAP interface) IK-930 IK-930 IK-930->TEAD Blocks Palmitoylation

Caption: Mechanism of this compound and IK-930 in the Hippo pathway.

Experimental Workflow General Experimental Workflow for TEAD Inhibitor Evaluation Cell_Culture Cancer Cell Lines (e.g., GBM, Mesothelioma) Treatment Treatment with This compound or IK-930 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay Reporter_Assay TEAD Reporter Assay (e.g., Luciferase) Treatment->Reporter_Assay Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Treatment->Gene_Expression In_Vivo In Vivo Xenograft Models Treatment->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD

Caption: Workflow for preclinical evaluation of TEAD inhibitors.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Plating: Cancer cells (e.g., GBM43) are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.[2]

  • Compound Treatment: Cells are treated with a serial dilution of the TEAD inhibitor (e.g., this compound at concentrations from 0.5 to 100 μM) or vehicle control (DMSO).[1]

  • Incubation: Plates are incubated for a specified period (e.g., 48 hours).[1][2]

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated using non-linear regression analysis.

TEAD Transcriptional Reporter Assay (General Protocol)
  • Transfection: HEK293T or other suitable cells are seeded in 96-well plates and co-transfected with a TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter), a constitutively active Renilla luciferase plasmid (for normalization), and expression vectors for YAP and TEAD.[2]

  • Compound Treatment: After 24-48 hours, the transfected cells are treated with the TEAD inhibitor or vehicle control.

  • Incubation: Cells are incubated for an additional 24-48 hours.[2]

  • Luciferase Measurement: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number. The normalized reporter activity is then compared to the vehicle control to determine the inhibitory effect of the compound on TEAD transcriptional activity.

Conclusion

This compound and IK-930 represent two distinct and promising approaches to targeting the TEAD-YAP/TAZ axis in cancer. This compound, a covalent inhibitor of the protein-protein interaction, has demonstrated potent in vitro activity. IK-930, a selective inhibitor of TEAD palmitoylation, has shown encouraging early clinical signals with a favorable safety profile. The progression of IK-930 into clinical trials provides an initial validation of TEAD inhibition as a viable therapeutic strategy. Further preclinical and clinical investigation of both compounds will be crucial to fully elucidate their therapeutic potential and define their respective clinical applications. The absence of a direct head-to-head comparative study necessitates that the findings presented here be interpreted within the context of the separate studies from which they were derived.

References

Validating TED-347's Mechanism: A Mutagenesis-Based Comparison with Alternative YAP-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of TED-347, a covalent inhibitor of the YAP-TEAD protein-protein interaction, with alternative inhibitors. We delve into the validation of its mechanism through mutagenesis and present supporting experimental data for a comprehensive evaluation.

The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers. The interaction between the transcriptional coactivator Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors is a key downstream event in this pathway, promoting cell proliferation and inhibiting apoptosis.[1] Disrupting this interaction has emerged as a promising therapeutic strategy. This compound is a potent, irreversible, covalent, and allosteric inhibitor of the YAP-TEAD interaction.[2][3] This guide will compare this compound with other inhibitors, focusing on the validation of their mechanisms through mutagenesis.

Mechanism of Action: Covalent Inhibition of TEAD4

This compound acts by specifically and covalently binding to Cysteine 367 (Cys367) within the central palmitate-binding pocket of TEAD4.[4][5] This covalent modification allosterically inhibits the interaction between YAP and TEAD, thereby blocking TEAD's transcriptional activity and exerting anti-tumor effects.[2] The irreversible nature of this binding offers prolonged target engagement.

To validate this mechanism, site-directed mutagenesis is a crucial experimental approach. By mutating the target residue, Cys367, to a non-reactive amino acid like Alanine (C367A), the covalent binding of this compound should be abolished, leading to a significant reduction in its inhibitory activity.

Comparative Analysis with Alternative Inhibitors

To provide a broader perspective, we compare this compound with two alternative inhibitors of the YAP-TEAD interaction: K-975, another covalent inhibitor, and Super-TDU, a peptide-based competitive inhibitor.

  • K-975: Similar to this compound, K-975 is a potent and selective TEAD inhibitor that covalently binds to a conserved cysteine residue within the palmitate-binding pocket of TEAD proteins.[6][7][8] Its mechanism of action also involves the disruption of the YAP/TAZ-TEAD interaction.[6]

  • Super-TDU: In contrast to the small molecule covalent inhibitors, Super-TDU is a peptide designed to mimic the VGLL4 protein, a natural competitor of YAP for TEAD binding.[4][9] It acts as a specific YAP antagonist by competitively inhibiting the YAP-TEAD interaction.[9]

The following table summarizes the key characteristics and available quantitative data for these inhibitors. A crucial aspect of this comparison is the effect of the Cys367A mutation in TEAD4 on their inhibitory activity. While direct comparative studies with all three inhibitors on the C367A mutant are not available in a single report, the expected outcomes based on their mechanisms are indicated.

InhibitorTypeMechanism of ActionTarget ResidueIC50 (Wild-Type TEAD4)Expected IC50 (TEAD4 C367A Mutant)
This compound Small Molecule (Covalent)Allosteric, covalent inhibition of YAP-TEAD interactionCys3675.9 µM (EC50 for PPI)[4]Significantly Increased / No Inhibition
K-975 Small Molecule (Covalent)Covalent inhibition of YAP/TAZ-TEAD interactionConserved CysteineNot explicitly reported for TEAD4Significantly Increased / No Inhibition
Super-TDU PeptideCompetitive inhibition of YAP-TEAD interactionBinds to YAP binding grooveNot reported as IC50No significant change

Experimental Protocols

To empirically validate the mechanism of this compound and compare it with alternatives, a series of key experiments are required. Below are detailed methodologies for these crucial assays.

Site-Directed Mutagenesis of TEAD4

This protocol describes the generation of the TEAD4 C367A mutant, which is essential for validating the covalent binding of this compound.

a. Primer Design:

  • Design forward and reverse primers (25-45 bases) containing the desired mutation (Cys to Ala) in the center.

  • The primers should have a GC content of at least 40% and a melting temperature (Tm) ≥ 78°C.

b. PCR Amplification:

  • Use a high-fidelity DNA polymerase for the PCR reaction with a plasmid containing the wild-type TEAD4 sequence as a template.

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 1 minute.

    • 18 cycles of:

      • Denaturation: 95°C for 50 seconds.

      • Annealing: 60°C for 50 seconds.

      • Extension: 68°C for 1 minute/kb of plasmid length.

    • Final extension: 68°C for 7 minutes.

c. Digestion of Parental DNA:

  • Add DpnI restriction enzyme to the PCR product to digest the methylated, non-mutated parental plasmid DNA.

  • Incubate at 37°C for 1-2 hours.

d. Transformation and Selection:

  • Transform competent E. coli cells with the DpnI-treated plasmid.

  • Plate the transformed cells on selective agar plates and incubate overnight.

  • Isolate plasmid DNA from the resulting colonies and confirm the mutation by DNA sequencing.

YAP-TEAD Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of the YAP-TEAD complex and to assess the inhibitory effect of the compounds.

a. Cell Culture and Transfection:

  • Plate HEK293T or other suitable cells in 96-well plates.

  • Co-transfect the cells with a TEAD-responsive luciferase reporter plasmid (e.g., containing the CTGF promoter), a Renilla luciferase plasmid (for normalization), and expression plasmids for YAP and either wild-type TEAD4 or the C367A mutant.

b. Compound Treatment:

  • 24 hours post-transfection, treat the cells with varying concentrations of this compound, K-975, or Super-TDU. Include a DMSO control.

  • Incubate for an additional 24-48 hours.

c. Luciferase Activity Measurement:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the IC50 values for each inhibitor on both wild-type and mutant TEAD4.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to qualitatively assess the disruption of the YAP-TEAD protein-protein interaction by the inhibitors.

a. Cell Lysis and Protein Quantification:

  • Transfect cells with FLAG-tagged YAP and Myc-tagged TEAD4 (wild-type or C367A).

  • Treat the cells with the inhibitors as described above.

  • Lyse the cells in a suitable Co-IP lysis buffer and determine the protein concentration.

b. Immunoprecipitation:

  • Incubate the cell lysates with an anti-FLAG antibody to immunoprecipitate YAP and its interacting proteins.

  • Add Protein A/G agarose beads to pull down the antibody-protein complexes.

c. Western Blotting:

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with anti-FLAG and anti-Myc antibodies to detect YAP and co-immunoprecipitated TEAD4, respectively.

  • A decrease in the amount of co-immunoprecipitated TEAD4 in the presence of the inhibitor indicates disruption of the interaction.

Visualizing the Molecular Interactions and Experimental Process

To further clarify the concepts discussed, the following diagrams illustrate the Hippo signaling pathway and the experimental workflow for validating this compound's mechanism.

Hippo_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates YAP_p p-YAP YAP_n YAP YAP->YAP_n translocates TEAD TEAD YAP_n->TEAD binds Target Gene Expression Target Gene Expression TEAD->Target Gene Expression activates TED_347 This compound TED_347->TEAD covalently binds (Cys367)

Caption: The Hippo Signaling Pathway and the point of intervention for this compound.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_validation Mechanism Validation WT_TEAD4 Wild-Type TEAD4 Plasmid Mutagenesis PCR with C367A Primers WT_TEAD4->Mutagenesis Transfection Transfect cells with WT or Mutant TEAD4 WT_TEAD4->Transfection Mutant_TEAD4 TEAD4 C367A Plasmid Mutagenesis->Mutant_TEAD4 Mutant_TEAD4->Transfection Treatment Treat with this compound, K-975, Super-TDU Transfection->Treatment Luciferase_Assay Luciferase Reporter Assay (Measure IC50) Treatment->Luciferase_Assay Co_IP Co-Immunoprecipitation (Assess PPI) Treatment->Co_IP

Caption: Experimental workflow for validating this compound's mechanism via mutagenesis.

Conclusion

The validation of this compound's mechanism through site-directed mutagenesis provides strong evidence for its specific, covalent targeting of Cys367 in TEAD4. This targeted approach distinguishes it from peptide-based competitive inhibitors like Super-TDU. While K-975 shares a similar covalent mechanism, a head-to-head comparison of their potency and selectivity on both wild-type and mutant TEAD proteins is essential for a complete understanding of their relative advantages. The experimental protocols outlined in this guide provide a framework for researchers to conduct such comparative studies, ultimately aiding in the development of more effective and specific inhibitors of the YAP-TEAD interaction for cancer therapy.

References

A Comparative Analysis of TED-347 and Novel YAP-TEAD Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive benchmark of TED-347 against a panel of novel YAP-TEAD inhibitors, offering researchers, scientists, and drug development professionals a detailed comparison of their performance based on available preclinical and clinical data. The information is presented to facilitate an objective evaluation of these compounds for further investigation and development in the context of oncology.

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. Its downstream effectors, YAP and TAZ, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation, survival, and metastasis. The disruption of the YAP/TAZ-TEAD interaction has therefore emerged as a promising therapeutic strategy. This guide focuses on this compound, a potent and irreversible covalent inhibitor of the YAP-TEAD interaction, and compares its key characteristics with other recently developed inhibitors targeting this axis.

Performance Benchmark of YAP-TEAD Inhibitors

The following tables summarize the available quantitative data for this compound and other novel YAP-TEAD inhibitors. It is important to note that direct comparison of potency values (e.g., IC50, EC50) should be approached with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Potency of YAP-TEAD Inhibitors

InhibitorTarget(s)Mechanism of ActionEC50/IC50KiCell-Based AssayReference
This compound TEAD4-YAP1Irreversible, covalent, allosteric5.9 µM (EC50)10.3 µMTEAD4-Yap1 protein-protein interaction[1][2]
JM7 TEAD PalmitoylationInhibits TEAD palmitoylation972 nM (IC50)-YAP transcriptional reporter activity[3][4]
SWTX-143 Pan-TEADCovalent, irreversible5-207 nM (IC50)-Proliferation of Hippo-mutant cancer cell lines[5][6]
K-975 Pan-TEADCovalent~20 nM (GI50)-Proliferation of NCI-H226 cells[7][8]
MYF-03-69 Pan-TEADCovalent, irreversible56 nM (IC50)-TEAD transcriptional activity[9][10]
VT3989 TEAD PalmitoylationInhibits TEAD autopalmitoylation--Selectively inhibits proliferation of NF2-deficient mesothelioma cells[11][12]
IAG933 Pan-TEADDirect YAP/TAZ-TEAD PPI inhibitor--Potently disrupts YAP/TAZ-TEADs PPI[13]

Table 2: Preclinical and Clinical Development Status

InhibitorPreclinical EfficacyClinical Trial StatusKey FindingsReference
This compound Inhibits glioblastoma cell viability and reduces CTGF transcript levels.PreclinicalPotent in vitro activity demonstrated.[1]
JM7 Impairs proliferation, colony-formation, and migration of mesothelioma, breast, and ovarian cancer cells.PreclinicalLead compound for further development.[3][4]
SWTX-143 Causes strong tumor regression in preclinical mesothelioma models.PreclinicalPotent in vivo efficacy in Hippo-mutant tumors.[5][14]
K-975 Suppressed tumor growth and provided survival benefit in MPM xenograft models.PreclinicalStrong and selective TEAD inhibitor with potential renal toxicity.[15][16]
MYF-03-69 Strong antitumor efficacy in a mesothelioma mouse xenograft model via oral administration.PreclinicalOrally bioavailable with a favorable safety profile.[10][17]
VT3989 Showcased durable antitumor activity in patients with malignant mesothelioma and other solid tumors with NF2 mutations.Phase 1 (NCT04665206)First-in-class YAP/TEAD inhibitor with clinical proof-of-concept.[11]
IAG933 Elicited complete tumor regression in a xenograft model at well-tolerated doses.Phase 1 (NCT04857372) - HaltedEnrollment halted due to lack of efficacy.[18][19][20]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.

TEAD Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of TEADs in response to inhibitor treatment.

  • Cell Line: HEK293T cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • A reporter plasmid containing a firefly luciferase gene driven by a promoter with multiple TEAD binding sites (e.g., 8xGTIIC-luciferase).

    • A plasmid expressing a constitutively active form of YAP (e.g., YAP5SA) to drive TEAD-dependent transcription.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Procedure:

    • Cells are co-transfected with the reporter, YAP, and Renilla plasmids.

    • After 24-48 hours, cells are treated with varying concentrations of the test inhibitor or vehicle control (DMSO).

    • Following a 24-hour incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in cell number and transfection efficiency.

    • IC50 values are calculated by plotting the normalized luciferase activity against the inhibitor concentration.

Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This technique is used to assess the ability of an inhibitor to disrupt the protein-protein interaction between YAP and TEAD.

  • Cell Line: A relevant cancer cell line with endogenous or overexpressed tagged YAP and TEAD proteins (e.g., HEK293T cells transfected with FLAG-YAP and Myc-TEAD).

  • Procedure:

    • Cells are treated with the inhibitor or vehicle control for a specified time.

    • Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • The cell lysate is incubated with an antibody specific to one of the tagged proteins (e.g., anti-FLAG antibody) to pull down the protein of interest and its binding partners.

    • The antibody-protein complexes are captured using protein A/G beads.

    • After washing to remove non-specific binding, the immunoprecipitated proteins are eluted and separated by SDS-PAGE.

    • Western blotting is performed using an antibody against the other tagged protein (e.g., anti-Myc antibody) to detect the co-immunoprecipitated protein. A reduction in the co-immunoprecipitated protein in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

TEAD Palmitoylation Assay

This assay determines if an inhibitor affects the autopalmitoylation of TEAD, a post-translational modification essential for its interaction with YAP.

  • Cell Line: Cells expressing epitope-tagged TEAD (e.g., HEK293 cells transfected with Myc-TEAD).

  • Reagents: Alkyne-palmitate metabolic label, click chemistry reagents (biotin-azide, copper sulfate, etc.).

  • Procedure:

    • Cells are treated with the inhibitor or vehicle control and incubated with alkyne-palmitate for metabolic labeling of newly synthesized palmitoylated proteins.

    • TEAD protein is immunoprecipitated using an antibody against the epitope tag.

    • The alkyne-labeled palmitate on TEAD is conjugated to biotin-azide via a click chemistry reaction.

    • The biotinylated TEAD is then detected by western blotting using streptavidin-HRP, which binds to biotin.

    • The total amount of immunoprecipitated TEAD is also measured by western blotting with an anti-tag antibody to normalize for loading. A decrease in the biotin signal in the inhibitor-treated sample indicates inhibition of TEAD palmitoylation.[21]

Visualizing the Landscape of YAP-TEAD Inhibition

The following diagrams illustrate the Hippo signaling pathway, the mechanism of action of different inhibitor classes, and a typical experimental workflow.

Hippo_Signaling_Pathway cluster_Extracellular Extracellular Cues cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 SAV1->MST1_2 Complexes with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates MOB1 MOB1 MOB1->LATS1_2 Complexes with p_YAP_TAZ p-YAP/TAZ (Inactive) YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates Degradation Proteasomal Degradation p_YAP_TAZ->Degradation TEADs TEADs YAP_TAZ_n->TEADs Binds to Target_Genes Target Gene Expression TEADs->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The Hippo Signaling Pathway.

Inhibitor_Mechanisms cluster_Inhibitors YAP-TEAD Inhibitors cluster_Target Target Interaction TED_347 This compound (Allosteric Covalent) TEAD TEAD TED_347->TEAD Binds to allosteric site Direct_PPI Direct PPI Inhibitors (e.g., IAG933) YAP YAP Direct_PPI->YAP Blocks binding surface Palmitoylation_Inh Palmitoylation Inhibitors (e.g., JM7, VT3989) Palmitoylation_Inh->TEAD Prevents palmitoylation YAP->TEAD Interaction Palmitate Palmitate Palmitate->TEAD Palmitoylation Experimental_Workflow Start Start: Select Cancer Cell Line Culture Cell Culture & Treatment with Inhibitors Start->Culture Assays Perform Biochemical & Cellular Assays Culture->Assays Luciferase TEAD Luciferase Reporter Assay Assays->Luciferase CoIP Co-Immunoprecipitation (YAP-TEAD) Assays->CoIP Palmitoylation TEAD Palmitoylation Assay Assays->Palmitoylation Data_Analysis Data Analysis & IC50/EC50 Calculation Luciferase->Data_Analysis CoIP->Data_Analysis Palmitoylation->Data_Analysis In_Vivo In Vivo Xenograft Model Studies Data_Analysis->In_Vivo End End: Comparative Efficacy Evaluation In_Vivo->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TED-347
Reactant of Route 2
Reactant of Route 2
TED-347

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.